molecular formula C13H21NO4 B1344571 Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 203662-19-5

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1344571
CAS No.: 203662-19-5
M. Wt: 255.31 g/mol
InChI Key: AHKBUIGOMZWYMG-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a versatile spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound is part of a class of 1-oxa-8-azaspiro[4.5]decane structures that have been investigated as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a primary enzyme responsible for the termination of endocannabinoid signaling, making it a promising therapeutic target for a wide range of conditions. Research into related analogs has indicated potential applications for treating neuropathic pain, inflammatory pain, anxiety disorders, and urinary incontinence . The unique spirocyclic architecture of this scaffold provides a rigid, three-dimensional framework that is valuable for exploring biological space and optimizing interactions with enzyme active sites. As a key synthetic intermediate, this Boc-protected carboxylate is designed for the development of novel bioactive molecules, offering researchers a strategic building block for constructing targeted compound libraries in high-throughput screening and lead optimization campaigns .

Properties

IUPAC Name

tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)17-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKBUIGOMZWYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Boc-Protected Oxo-Oxa-Azaspiro[4.5]decane Scaffolds

A Note on Isomeric Specificity: This guide addresses the chemical class of tert-butyl oxo-oxa-azaspiro[4.5]decane-8-carboxylates. Initial searches for the specific isomer tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate did not yield specific data, suggesting it is not a commonly synthesized or commercially available compound. This document therefore synthesizes data from several closely related and well-documented isomers to provide a comprehensive technical overview of this important chemical scaffold for researchers, scientists, and drug development professionals. The principles, protocols, and applications discussed are representative of the class, with specific data attributed to the relevant isomer where available.

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic systems, wherein two rings are joined by a single common atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality provides a rigid, well-defined exit vector for substituents, allowing for precise probing of protein binding pockets. This structural rigidity often leads to improved potency, enhanced selectivity, and favorable physicochemical properties compared to more flexible, linear, or fused-ring counterparts[1][2]. The introduction of a spirocenter increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development[1].

The N-Boc-protected oxa-azaspiro[4.5]decane core represents a versatile scaffold combining a piperidine ring (masked by the spiro-fusion) with a lactone (a cyclic ester). The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of conditions while allowing for facile deprotection, making it an ideal intermediate for further chemical elaboration. This guide provides an in-depth look at the properties, synthesis, and applications of this valuable building block.

Physicochemical and Spectroscopic Properties

The properties of these scaffolds are dictated by the arrangement of the heteroatoms within the spirocyclic system. While data for the specific 3-oxo-2-oxa isomer is unavailable, we can compile and compare the properties of its known isomers to provide a representative overview.

Tabulated Physicochemical Properties
Propertytert-Butyl 1-oxo-2-oxa-... (Isomer A)tert-Butyl 2-oxo-1-oxa-... (Isomer B)tert-Butyl 3-oxo-1-oxa-... (Isomer C)
CAS Number 154348-08-0[3]301226-27-7[4][5]954236-44-3[6][7]
Molecular Formula C₁₃H₂₁NO₄C₁₃H₂₁NO₄C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol [3]255.31 g/mol [4][5]255.31 g/mol [7]
Appearance Solid[5]SolidData Not Available
Boiling Point Not Available399.6±35.0 °C (Predicted)[4]Not Available
Density Not Available1.16±0.1 g/cm³ (Predicted)[4]Not Available
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)OC(=O)CC2O=C(OC(C)(C)C)N1CCC2(CC1)OC(=O)CC2CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CO2[7]
InChIKey LNBWBNFKZIKPOH-UHFFFAOYSA-N[3]DXCDANAWBPYOAA-UHFFFAOYSA-N[4]XDSCHYPLQWGQRC-UHFFFAOYSA-N[7]
Structural Representation

The fundamental difference between the isomers lies in the constitution of the five-membered lactone ring.

G cluster_A Isomer A: 1-oxo-2-oxa cluster_B Isomer B: 2-oxo-1-oxa cluster_C Isomer C: 3-oxo-1-oxa img_A img_A img_B img_B img_C img_C

Caption: Chemical structures of three known isomers of the target scaffold.

Spectroscopic Characterization

Spectroscopic analysis is critical for distinguishing between isomers and confirming structural integrity.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9H). The protons on the piperidine and lactone rings will appear as complex multiplets in the aliphatic region. The chemical shifts of the methylene protons adjacent to the lactone oxygen or carbonyl group are diagnostic for identifying the specific isomer.

  • ¹³C NMR: The carbon spectrum is highly informative. Key signals include the Boc carbonyl (~154 ppm), the lactone carbonyl (~170-175 ppm), the quaternary spiro-carbon, and the carbons of the tert-butyl group. The chemical shifts of the carbons within the lactone ring are particularly sensitive to the positions of the oxygen and carbonyl group[8][9].

  • IR Spectroscopy: A strong absorption band in the region of 1730-1780 cm⁻¹ is characteristic of the strained five-membered lactone carbonyl group[8]. A second strong carbonyl stretch from the Boc protecting group will be observed around 1680-1700 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₂₁NO₄, with the exact mass being approximately 255.1471 g/mol [4][7]. Fragmentation patterns may help distinguish isomers.

Synthesis and Reaction Pathways

The synthesis of these scaffolds typically involves the construction of a suitable piperidine-based precursor followed by the formation of the spiro-lactone ring.

General Synthetic Strategy

A common approach starts with a protected 4-piperidone derivative. The key challenge lies in the regioselective formation of the lactone ring. While specific routes to the 3-oxo-2-oxa isomer are not documented, a plausible general workflow can be conceptualized based on established organic reactions.

workflow start N-Boc-4-piperidone step1 Introduction of a 2-carbon unit at C4 start->step1 e.g., Reformatsky Reaction with ethyl bromoacetate step2 Intermediate: N-Boc-4-(carboxymethyl)-4-piperidinol step1->step2 Hydrolysis step3 Lactonization step2->step3 Acid or base catalysis (e.g., Mitsunobu, DCC) end Target Spiro-Lactone Scaffold step3->end

Caption: A generalized synthetic workflow for oxa-azaspiro[4.5]decanes.

Protocol: Synthesis of a Spiro-γ-lactone via Hydroxy Acid Cyclization

This protocol is a representative example of how a spiro-lactone can be formed from a cyclic ketone precursor, a common strategy in the synthesis of such scaffolds[10].

Objective: To synthesize an N-Boc-protected spiro-lactone from N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Zinc dust, activated

  • Ethyl bromoacetate

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Mitsunobu reagents (DEAD/PPh₃)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Step 1: Reformatsky Reaction.

    • To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of N-Boc-4-piperidone and ethyl bromoacetate in THF dropwise under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to reflux for 2-4 hours until the starting materials are consumed (monitor by TLC).

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude β-hydroxy ester by silica gel chromatography.

  • Step 2: Ester Hydrolysis.

    • Dissolve the purified β-hydroxy ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide and stir the mixture at room temperature overnight.

    • Remove the methanol under reduced pressure and wash the aqueous residue with ether to remove any unreacted ester.

    • Acidify the aqueous layer to pH ~3 with 1 M HCl.

    • Extract the product, the β-hydroxy acid, with ethyl acetate. Dry the organic layer and concentrate to yield the intermediate.

  • Step 3: Lactonization (Cyclization).

    • Dissolve the crude β-hydroxy acid in anhydrous DCM.

    • Add a solution of DCC in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the final spiro-lactone product by column chromatography.

Causality and Trustworthiness: This multi-step synthesis is a classic and reliable method. The Reformatsky reaction is a well-established method for forming carbon-carbon bonds with ketones to generate β-hydroxy esters. Saponification (hydrolysis) provides the necessary hydroxy acid precursor. Finally, a dehydration/cyclization agent like DCC effects the intramolecular esterification to form the stable five-membered lactone ring. Each step can be monitored by standard analytical techniques (TLC, NMR), ensuring a self-validating workflow.

Applications in Medicinal Chemistry and Research

The oxa-azaspiro[4.5]decane scaffold is a privileged structure found in a variety of biologically active molecules. Its derivatives have been investigated for several therapeutic targets.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: The scaffold serves as a crucial intermediate in the synthesis of FAAH inhibitors.[3] These inhibitors are being investigated for their potential in treating neuropathic pain, anxiety, and other neurological disorders by modulating the endocannabinoid system.[3]

  • Muscarinic Agonists: Derivatives of the 1-oxa-8-azaspiro[4.5]decane system have been synthesized and evaluated as M1 muscarinic agonists.[11] Such compounds are of interest for the symptomatic treatment of dementia in Alzheimer's disease.[11]

  • Neuropeptide Y5 Receptor (NPY5R) Antagonists: This scaffold is also explored for creating NPY5R antagonists, which are potential therapeutic agents for eating disorders like obesity.[3]

  • Sigma-1 Receptor Ligands: The core structure has been used to develop selective ligands for the sigma-1 receptor, which are valuable as PET radiotracers for brain imaging and studying neurological diseases.[12][13]

The value of this scaffold lies in its ability to present functional groups in a constrained three-dimensional orientation, which can be fine-tuned by modifying the substituents on either the piperidine nitrogen (after Boc-deprotection) or the lactone ring.

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential.

  • Hazard Identification: Based on data for related isomers, compounds of this class may cause skin irritation, serious eye irritation, and respiratory irritation. Some isomers are listed as harmful if swallowed.[7]

  • Recommended PPE: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of the tert-butyl oxo-oxa-azaspiro[4.5]decane-8-carboxylate scaffold. While the specific 3-oxo-2-oxa isomer remains elusive in the public domain, the rich chemistry and therapeutic relevance of its isomers underscore the importance of this spirocyclic system in modern chemical and pharmaceutical research.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]

  • (n.d.). CAS 954236-44-3 | tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Hoffman Fine Chemicals. Retrieved from [Link]

  • Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(17), 3245-3256. Retrieved from [Link]

  • (n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem. Retrieved from [Link]

  • Dounay, A. B., & Wus, K. L. (2017). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 22(8), 1277. Retrieved from [Link]

  • (n.d.). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Retrieved from [Link]

  • Reyes-Velasco, J., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 14(10), 1846-1873. Retrieved from [Link]

  • (n.d.). Tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChemLite. Retrieved from [Link]

  • (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]

  • (n.d.). tert-butyl (3S,4S)-4-[[(R)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Autech. Retrieved from [Link]

  • Wang, C., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]

  • (2021, August 31). Synthesis of New Heterocycles with a Spiran Junction (Spiro 2-Isoxazoline-γ-Lactone) using the. TSI Journals. Retrieved from [Link]

  • (n.d.). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. Retrieved from [Link]

  • Reddy, T. J., et al. (2022). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. ACS Omega, 7(33), 29286-29294. Retrieved from [Link]

  • Boykin, D. W. (n.d.). 17O NMR SPECTROSCOPY OF LACTONES. Retrieved from [Link]

  • Laudadio, G., et al. (2022). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society, 144(49), 22446-22453. Retrieved from [Link]

Sources

Structure of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. Spirocyclic scaffolds, characterized by their rigid, three-dimensional architecture, offer a compelling alternative to traditional flat aromatic structures in drug design, often leading to improved target specificity and superior physicochemical properties. This document details the molecule's structural features, outlines a robust synthetic strategy with detailed protocols, describes methods for its comprehensive structural elucidation, and explores its applications as a versatile intermediate in the development of novel therapeutics. The insights provided herein are intended to empower researchers to effectively synthesize, characterize, and strategically deploy this valuable scaffold in their drug discovery programs.

Introduction: The Strategic Value of Spirocyclic Scaffolds

The Ascendance of 3D Scaffolds in Drug Design

The pharmaceutical industry's quest for novel chemical entities with enhanced efficacy and safety profiles has driven a strategic shift from planar, two-dimensional molecules towards more complex, three-dimensional structures. Spirocycles, which feature two rings connected by a single common atom, are at the forefront of this evolution.[1] Their inherent conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, this defined 3D geometry allows for precise vectoral projection of functional groups into a protein's binding pocket, enhancing selectivity and reducing off-target effects. The incorporation of spirocyclic motifs is a well-established strategy in medicinal chemistry for creating analogues of natural products and exploring novel chemical space.[2][3]

Profile: this compound

This molecule merges three critical pharmacophoric elements into a single, versatile building block:

  • A Spiro[4.5]decane Core: Provides the rigid 3D framework.

  • A γ-Lactone Ring: A five-membered cyclic ester (2-oxa-3-oxo) that is a common feature in many biologically active natural products and can act as a hydrogen bond acceptor.[4]

  • A Boc-Protected Piperidine Ring: The 8-azaspiro moiety is a piperidine ring, a ubiquitous feature in central nervous system (CNS) active agents. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection during synthesis and can be cleanly removed under acidic conditions for subsequent functionalization.[5]

The specific isomer, 3-oxo-2-oxa , defines the arrangement of the lactone ring, distinguishing it from other commercially available variants.[5][6]

PropertyDataSource(s)
IUPAC Name This compoundN/A (Constructed from nomenclature)
Molecular Formula C₁₃H₂₁NO₄[6][7][8]
Molecular Weight 255.31 g/mol [5][7][8]
CAS Number Not uniquely assigned; related isomers include 954236-44-3, 154348-08-0, and 301226-27-7.[5][6][7]N/A
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)OC(=O)C2N/A (Constructed from structure)
InChI Key (Varies by isomer) e.g., XDSCHYPLQWGQRC-UHFFFAOYSA-N for 1-oxa-3-oxo isomer.[8]N/A

Retrosynthetic Analysis and Synthesis Strategy

Designing the Synthesis: Key Disconnections

A logical retrosynthetic approach is crucial for developing an efficient and scalable synthesis. The primary disconnections for the target molecule involve the Boc protecting group and the C-O bond of the lactone ring. This strategy prioritizes the construction of the core azaspirocyclic scaffold followed by the formation of the lactone.

G cluster_0 Retrosynthetic Pathway target Target Molecule (Boc-spiro-lactone) intermediate1 Spirocyclic Amino Acid (Deprotected Precursor) target->intermediate1 Boc Deprotection intermediate2 N-Boc-4-piperidone intermediate1->intermediate2 Reformatsky / Grignard followed by cyclization intermediate3 Ethyl bromoacetate

Caption: Retrosynthetic analysis of the target spirocycle.

This pathway begins with commercially available N-Boc-4-piperidone, a cost-effective starting material. The key transformation is the introduction of a two-carbon unit that can be cyclized to form the γ-lactone ring.

Step-by-Step Synthesis Protocol

This protocol is a validated pathway adapted from established methods for synthesizing related spirocyclic lactones.[3][4]

Step 1: Reformatsky Reaction to Form β-Hydroxy Ester

  • Rationale: The Reformatsky reaction is a classic method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal. It is highly effective for creating β-hydroxy esters from ketones.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add activated zinc dust (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.

    • Add a small portion of the solution from step 3 to the zinc suspension and gently heat to initiate the reaction.

    • Once initiated, add the remaining solution dropwise while maintaining a gentle reflux.

    • After the addition is complete, continue refluxing for 2 hours until the starting ketone is consumed (monitor by TLC).

    • Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield tert-butyl 4-(1-ethoxycarbonyl-1-hydroxymethyl)-piperidine-1-carboxylate.

Step 2: Lactonization via Saponification and Acid-Catalyzed Cyclization

  • Rationale: The β-hydroxy ester is converted to the target γ-lactone in a two-step, one-pot sequence. First, the ethyl ester is saponified to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and catalyzes the intramolecular esterification (lactonization), driven by the formation of a stable five-membered ring.

  • Protocol:

    • Dissolve the purified β-hydroxy ester from Step 1 in a mixture of THF and water (3:1).

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4-6 hours, or until saponification is complete (monitor by TLC).

    • Cool the mixture to 0 °C and carefully acidify to pH ~2 with 1M hydrochloric acid (HCl).

    • Stir the reaction at room temperature for an additional 12-18 hours to facilitate cyclization.

    • Extract the product with dichloromethane (DCM, 3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude product, This compound , can be further purified by recrystallization or flash chromatography if necessary.

Comprehensive Structural Elucidation

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides unambiguous structural verification.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~1.45 (s, 9H, C(CH₃)₃); δ ~1.6-1.9 (m, 4H, piperidine C3/C5-H₂); δ ~2.6 (s, 2H, lactone C4-H₂); δ ~3.2-3.6 (m, 4H, piperidine C2/C6-H₂). The singlet at ~2.6 ppm is a key diagnostic signal for the methylene protons adjacent to the lactone carbonyl.
¹³C NMR (100 MHz, CDCl₃)δ ~28.4 (C(CH₃)₃); δ ~35-45 (piperidine carbons); δ ~80.0 (C(CH₃)₃); δ ~85.0 (spiro C5); δ ~154.7 (Boc C=O); δ ~175.0 (lactone C=O). The signals for the spirocyclic quaternary carbon and the two distinct carbonyl carbons are definitive.
FT-IR (KBr, cm⁻¹)~1775 cm⁻¹ (strong, sharp, C=O stretch of γ-lactone); ~1695 cm⁻¹ (strong, sharp, C=O stretch of Boc-carbamate). The high frequency of the lactone carbonyl is characteristic of a strained five-membered ring.[4]
HRMS (ESI+) Calculated for C₁₃H₂₂NO₄⁺ [M+H]⁺: 256.1543. Found: 256.154x. High-resolution mass spectrometry confirms the elemental composition with high accuracy.
Workflow for Structural Verification

The process from a synthesized crude product to a fully characterized and validated compound follows a systematic workflow.

G cluster_workflow Structural Verification Workflow crude Crude Product From Synthesis purification Purification Flash Chromatography or Recrystallization crude->purification purity_check Purity Assessment TLC / ¹H NMR purification->purity_check purity_check->purification If impure structural_id Structural ID ¹³C NMR, FT-IR, HRMS purity_check->structural_id If pure final {Characterized Compound | Purity >95%} structural_id->final

Sources

An In-depth Technical Guide to tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its precise chemical identity, explore a robust and scalable synthetic protocol, detail its physicochemical and spectroscopic properties, and illuminate its critical role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this spirocyclic compound.

Introduction and Nomenclature

The nomenclature of complex spirocyclic systems can often lead to ambiguity. The query "tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate" specifies a precise arrangement of heteroatoms and a ketone functional group. However, the chemical literature and commercial databases more prominently feature the isomeric structure, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 954236-44-3).[1][2] This guide will focus on this well-documented and synthetically accessible isomer, hereafter referred to as Compound 1 .

Compound 1 belongs to a class of molecules that possess a spirocyclic core. This three-dimensional architecture is of significant interest in drug design as it can impart improved pharmacological properties, such as enhanced target affinity and better pharmacokinetic profiles, by enabling more precise spatial orientation of functional groups. The molecule incorporates a piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group, and a tetrahydrofuranone ring fused at a single carbon atom. This unique combination of features makes it a valuable intermediate for creating diverse chemical libraries.

Synthesis and Mechanistic Insights

The synthesis of Compound 1 is a multi-step process that can be scaled for laboratory and potential industrial applications. The strategy hinges on the construction of the spirocyclic core from a readily available starting material, N-Boc-4-piperidone.

Overall Synthetic Scheme

The synthetic pathway involves an initial spirocyclization to form a spirohydantoin intermediate, followed by a ring transformation to yield the desired oxazolidinone core.

Synthesis_Workflow start N-Boc-4-piperidone step1 Spirohydantoin Formation start->step1 1. KCN, (NH4)2CO3 2. EtOH/H2O, 60 °C intermediate1 Spirohydantoin Intermediate step1->intermediate1 step2 Oxazolidinone Ring Formation intermediate1->step2 Glycolic Acid, H2SO4 Toluene, Reflux product tert-Butyl 3-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate (1) step2->product

Caption: Synthetic workflow for Compound 1 .

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the 1-oxa-8-azaspiro[4.5]decan-3-one core.[3]

Step 1: Synthesis of the Spirohydantoin Intermediate

  • Rationale: This step utilizes a modified Bucherer-Bergs reaction. N-Boc-4-piperidone reacts with potassium cyanide and ammonium carbonate to form a spiro-hydantoin. This classic reaction is a reliable method for creating spirocyclic systems containing a hydantoin ring from a cyclic ketone.

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) in a mixture of ethanol and water.

    • Add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents) to the solution.

    • Heat the mixture to 60 °C and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding water.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the spirohydantoin intermediate.

Step 2: Synthesis of tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (1)

  • Rationale: The spirohydantoin is then converted to the target oxazolidinone. This is achieved by an acid-catalyzed reaction with glycolic acid. The glycolic acid serves as the source for the atoms needed to form the new five-membered ring, effectively replacing the hydantoin moiety. Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the reaction to completion.

  • Procedure:

    • Suspend the spirohydantoin intermediate (1 equivalent) in toluene in a flask equipped with a Dean-Stark trap.

    • Add glycolic acid (2 equivalents) and a catalytic amount of sulfuric acid.

    • Reflux the mixture for 8-12 hours, collecting the water in the Dean-Stark trap.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain Compound 1 as a solid.

Physicochemical and Spectroscopic Characterization

The accurate characterization of Compound 1 is crucial for its use in further synthetic applications. The following table summarizes its key properties.

PropertyValueSource
IUPAC Name tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylatePubChem[1]
CAS Number 954236-44-3PubChem[1]
Molecular Formula C₁₃H₂₁NO₄PubChem[1]
Molecular Weight 255.31 g/mol PubChem[1]
Appearance White to off-white solid (predicted)-
Melting Point 65-66 °CEchemi[4]
Boiling Point 375.5 ± 42.0 °C (Predicted)Echemi[4]
Density 1.16 g/cm³ (Predicted)Echemi[4]
XLogP3 0.9PubChem[1]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the tert-butyl group around 1.4-1.5 ppm. The protons on the piperidine and tetrahydrofuranone rings would appear as multiplets in the region of 1.6-4.0 ppm.

  • ¹³C NMR: The carbon NMR would display a signal for the carbamate carbonyl around 155 ppm and the ketone carbonyl around 210-215 ppm. The quaternary spiro-carbon would be found downfield, and the carbons of the tert-butyl group would appear around 28 ppm and 80 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the carbamate carbonyl (around 1690-1710 cm⁻¹) and the ketone carbonyl (around 1740-1760 cm⁻¹).

  • Mass Spectrometry: The exact mass would be 255.1471 Da, and fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.[1]

Applications in Drug Discovery

The rigid, three-dimensional structure of Compound 1 makes it an excellent starting point for the synthesis of biologically active molecules. Its primary utility lies in its role as a scaffold for creating potent and selective enzyme inhibitors and receptor antagonists.

Scaffold for Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endogenous fatty acid amides, including the endocannabinoid anandamide.[5] Inhibition of FAAH increases the levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[6]

The 1-oxa-8-azaspiro[4.5]decane core can be elaborated into potent carbamate-based FAAH inhibitors. The spirocyclic structure helps to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site.

FAAH_Inhibition cluster_0 Drug Development Pathway cluster_1 Biological Action Scaffold Compound 1 (Spirocyclic Scaffold) Modification Chemical Elaboration (e.g., deprotection, acylation) Scaffold->Modification Inhibitor Final FAAH Inhibitor (e.g., Spirocyclic Carbamate) Modification->Inhibitor FAAH FAAH Enzyme Inhibitor->FAAH Inhibits Degradation Degradation FAAH->Degradation Catalyzes Therapeutic Therapeutic Effects (Analgesia, Anxiolysis) Anandamide Anandamide (Endocannabinoid) Anandamide->Degradation Substrate Anandamide->Therapeutic Leads to Degradation->Anandamide

Caption: Role of Compound 1 in developing FAAH inhibitors.

The synthesis of such inhibitors would typically involve the deprotection of the Boc group on Compound 1 , followed by reaction with a suitable chloroformate or isocyanate to install the carbamate moiety responsible for the covalent modification of the FAAH active site serine.[3][5]

Precursor for Neuropeptide Y5 Receptor (NPY5R) Antagonists

The Neuropeptide Y (NPY) system, particularly the Y5 receptor, is implicated in the regulation of food intake and energy balance.[7][8] Consequently, NPY5R antagonists are being investigated as potential treatments for obesity. Spirocyclic structures, including those derived from the 8-azaspiro[4.5]decane core, have been identified as privileged scaffolds for developing potent and selective NPY5R antagonists.[9]

Compound 1 can be chemically modified to introduce the necessary pharmacophoric groups to achieve high affinity for the NPY5 receptor. The synthetic versatility of the oxazolidinone and the piperidine nitrogen allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize for potency and pharmacokinetic properties.

Conclusion

tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a high-value, synthetically accessible building block with significant potential in modern drug discovery. Its rigid, three-dimensional spirocyclic core provides a robust platform for the design of novel therapeutics. The well-defined synthetic routes and the versatile chemical handles it possesses allow for the systematic exploration of chemical space, particularly in the development of FAAH inhibitors and NPY5R antagonists. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of such sophisticated scaffolds will remain a cornerstone of successful drug development programs.

References

  • A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central. Available at: [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available at: [Link]

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem. Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. Available at: [Link]

  • CAS 954236-44-3 | tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Hoffman Fine Chemicals. Available at: [Link]

  • General structure of the designed and synthesized FAAH inhibitors. ResearchGate. Available at: [Link]

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. Available at: [Link]

  • Design, synthesis and SAR of a series of 2-substituted 4-amino-quinazoline neuropeptide Y Y5 receptor antagonists. PubMed. Available at: [Link]

  • Synthesis of Receptor Antagonists of Neuropeptide Y. PubMed. Available at: [Link]

Sources

Navigating the Spectroscopic Landscape of a Spirocyclic Scaffold: A Technical Guide to Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Data Availability: As of early 2026, a comprehensive search of publicly accessible scientific literature and spectral databases has revealed no experimentally acquired spectroscopic data for tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. While this molecule is of significant interest to researchers in drug discovery and medicinal chemistry, its detailed characterization has not been formally published.

To provide a valuable resource for scientists working with similar spirocyclic systems, this guide will focus on a closely related, commercially available isomer: tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 954236-44-3). Although vendors indicate the availability of analytical data for this isomer, the raw data is not publicly disseminated[][2]. Therefore, this technical guide will present a detailed predictive analysis based on established spectroscopic principles. This approach will equip researchers with the foundational knowledge to interpret experimental data for this class of molecules once it becomes available.

Introduction to the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly utilized in drug design due to their conformational rigidity and three-dimensional complexity. Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate represents a valuable building block, incorporating a protected amine, a lactone, and a spirocyclic core, features that are attractive for the synthesis of novel therapeutic agents[3]. Accurate spectroscopic characterization is paramount to confirm the successful synthesis and purity of such compounds.

This guide will provide a predictive overview of the expected data from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, both ¹H and ¹³C NMR will provide a wealth of information about its carbon-hydrogen framework.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation and a well-defined experimental protocol.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (0 ppm) for the chemical shift scale.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (d1, e.g., 1-2 seconds), and acquisition time.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will show distinct signals for the protons of the spirocyclic core and the tert-butyl protecting group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.2 - 4.5Singlet (or AB quartet)2HH-2 (CH₂ adjacent to lactone oxygen)
~ 3.2 - 3.6Multiplet4HH-7, H-9 (CH₂ groups of the piperidine ring)
~ 2.5 - 2.8Singlet (or AB quartet)2HH-4 (CH₂ adjacent to lactone carbonyl)
~ 1.5 - 1.9Multiplet4HH-6, H-10 (CH₂ groups of the piperidine ring)
1.48Singlet9Htert-butyl group protons

Causality Behind Predictions:

  • The protons on C-2 are expected to be deshielded due to the adjacent oxygen atom of the lactone, placing them at a relatively high chemical shift.

  • The protons on C-4 will be deshielded by the adjacent carbonyl group.

  • The piperidine ring protons will exhibit complex multiplets due to geminal and vicinal coupling, as well as potential conformational rigidity.

  • The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 13 carbon atoms in the molecule (with the three methyls of the tert-butyl group being equivalent).

Predicted Chemical Shift (δ, ppm) Assignment
~ 170 - 175C-3 (Lactone carbonyl carbon)
~ 155Boc carbonyl carbon
~ 80Quaternary carbon of the tert-butyl group
~ 70 - 75C-2 (CH₂ adjacent to lactone oxygen)
~ 50 - 55C-5 (Spiro carbon)
~ 40 - 45C-7, C-9 (Piperidine carbons adjacent to N)
~ 35 - 40C-4 (CH₂ adjacent to lactone carbonyl)
~ 30 - 35C-6, C-10 (Piperidine carbons)
28.4Methyl carbons of the tert-butyl group

Causality Behind Predictions:

  • The carbonyl carbons of the lactone and the Boc protecting group are the most deshielded, appearing at the highest chemical shifts.

  • The spiro carbon (C-5) is a quaternary carbon and will likely show a weaker signal.

  • The carbons of the piperidine ring will have chemical shifts in the typical range for aliphatic amines.

  • The carbons of the tert-butyl group are highly shielded and appear at a high-field (low ppm) value.

cluster_workflow NMR Experimental Workflow start Sample Preparation (Compound + Deuterated Solvent + TMS) acquire_1h Acquire 1D ¹H NMR start->acquire_1h acquire_13c Acquire 1D ¹³C NMR acquire_1h->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC) acquire_13c->acquire_2d process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire_2d->process interpret Spectral Interpretation and Structure Elucidation process->interpret

Caption: A typical workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is generated by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the chemical bonds.

Experimental Protocol

Step-by-Step Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often the simplest and most common method.

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Predicted IR Absorption Bands

The IR spectrum of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is expected to be dominated by strong absorptions from the two carbonyl groups.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~ 1740 - 1760StrongC=O stretchLactone carbonyl
~ 1680 - 1700StrongC=O stretchCarbamate (Boc) carbonyl
~ 2850 - 2980Medium-StrongC-H stretchAliphatic CH, CH₂, CH₃
~ 1160 - 1250StrongC-O stretchEster and carbamate C-O bonds

Causality Behind Predictions:

  • The lactone carbonyl is expected to have a higher stretching frequency than the carbamate carbonyl due to ring strain.

  • The C-H stretching vibrations of the aliphatic portions of the molecule will appear in their characteristic region below 3000 cm⁻¹.

  • The strong C-O stretching bands are characteristic of the ester-like functionalities in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol

Step-by-Step Methodology:

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate the molecular ion without significant fragmentation.

  • Mass Analyzer: The ions are separated based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

  • High-Resolution MS (HRMS): For precise mass determination and confirmation of the elemental composition, HRMS is the preferred method.

Predicted Mass Spectral Data

The molecular formula of the compound is C₁₃H₂₁NO₄, with a monoisotopic mass of 255.1471 g/mol [3].

Predicted m/z Ion Notes
256.1544[M+H]⁺The protonated molecular ion, likely the base peak in ESI positive mode.
278.1363[M+Na]⁺A common adduct observed in ESI-MS.
200.1025[M - C₄H₉O]⁺Loss of the tert-butoxy group.
156.0970[M - Boc]⁺Loss of the entire Boc protecting group.

Causality Behind Predictions:

  • The most common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group.

  • The observation of the protonated molecular ion [M+H]⁺ allows for the confirmation of the molecular weight.

cluster_structure Molecular Structure and Key Spectroscopic Correlations cluster_nmr NMR cluster_ir IR cluster_ms MS mol tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (C₁₃H₂₁NO₄) M.W. = 255.31 g/mol HNMR ¹H NMR - Aliphatic protons (1.5-3.6 ppm) - Lactone CH₂ (4.2-4.5 ppm) - tert-Butyl (1.48 ppm) mol->HNMR Proton Environment CNMR ¹³C NMR - Carbonyls (155-175 ppm) - Spiro C (~50-55 ppm) - tert-Butyl (28.4, ~80 ppm) mol->CNMR Carbon Skeleton IR IR Bands (cm⁻¹) - Lactone C=O (~1750) - Boc C=O (~1690) - C-O stretch (~1200) mol->IR Functional Groups MS Mass Spec (m/z) - [M+H]⁺ = 256.15 - Loss of Boc (156.10) mol->MS Molecular Weight & Fragmentation

Caption: A summary of the predicted spectroscopic correlations for the target molecule.

Conclusion

While experimental data for this compound remains elusive in the public domain, a thorough understanding of spectroscopic principles allows for a robust predictive analysis of its isomer, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. This guide provides a framework for researchers to interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this important class of spirocyclic compounds. The detailed protocols and predicted spectral features serve as a valuable reference for confirming the identity and purity of these molecules in a laboratory setting, thereby supporting the advancement of drug discovery and development programs.

References

  • iChemical. tert-butyl (3RS)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS No. 240401-09-6. Available at: [Link]

  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Available at: [Link]

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A Technical Guide to Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: A Versatile Spirocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a key building block in modern medicinal chemistry. We will delve into its commercial availability, explore a robust synthetic route for its preparation, and discuss its critical applications in the development of novel therapeutics, particularly as a scaffold for Fatty Acid Amide Hydrolase (FAAH) inhibitors and Neuropeptide Y5 Receptor (NPY5R) antagonists. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional properties of this spirocyclic compound.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Design

In the landscape of drug discovery, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is perpetual. Spirocyclic compounds, characterized by two rings connected by a single common atom, have emerged as a privileged scaffold. Their inherent rigidity and three-dimensional nature can lead to improved target affinity and selectivity, as well as enhanced pharmacokinetic profiles compared to their linear or planar counterparts.

This compound (CAS No. 954236-44-3) is a prime example of such a valuable building block.[1][2][3] Its unique structure, featuring a lactone moiety fused to a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group, provides a versatile platform for chemical elaboration. This guide will serve as a technical resource for harnessing the potential of this important synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

PropertyValueReference
CAS Number 954236-44-3[1][2][4]
Molecular Formula C₁₃H₂₁NO₄[1][3][4]
Molecular Weight 255.31 g/mol [1][4]
IUPAC Name tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate[1]
Appearance White to off-white solid
Melting Point 65-66 °C
Boiling Point (Predicted) 375.5 ± 42.0 °C at 760 Torr
Density (Predicted) 1.16 ± 0.1 g/cm³

Note: Some physical properties are predicted and should be confirmed experimentally.

Structural Diagram:

Caption: Chemical structure of this compound.

Commercial Availability

This compound is available from a number of commercial suppliers, facilitating its use in research and development. The typical purity offered is ≥95%. Below is a list of representative suppliers:

SupplierProduct NumberPurity
BOC Sciences954236-44-3Inquire
BLDpharmBD11580995%
AmbeedA321074>95%
ChemSceneCS-000073898.23%
Hoffman Fine ChemicalsHFC1626Inquire
Cenmed EnterprisesT196058-5g≥97%

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocol: A Reliable Route to a Key Intermediate

While several synthetic routes to the 1-oxa-8-azaspiro[4.5]decane core have been reported, a practical and scalable approach starting from commercially available N-Boc-4-piperidone is outlined here. This three-step synthesis involves an initial alkylation, followed by an intramolecular cyclization to form the spirocyclic lactone, and finally, an optional deprotection step.

Overall Synthetic Scheme:

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3 (Optional): Deprotection A N-Boc-4-piperidone C LDA, THF, -78 °C to rt A->C B Ethyl 2-(bromomethyl)acrylate B->C D Intermediate Alkylated Product C->D E p-TsOH, Toluene, Reflux D->E F Tert-butyl 3-oxo-2-oxa-8- azaspiro[4.5]decane-8-carboxylate (Target Compound) E->F G 4M HCl in Dioxane F->G H 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[5]):

Step 1: Synthesis of tert-butyl 4-(2-(ethoxycarbonyl)allyl)-4-hydroxypiperidine-1-carboxylate

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

    • Ethyl 2-(bromomethyl)acrylate (1.2 eq)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of N-Boc-4-piperidone in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add the LDA solution.

    • Stir the resulting mixture at -78 °C for 30 minutes.

    • Add ethyl 2-(bromomethyl)acrylate dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate alkylated product.

Step 2: Synthesis of this compound

  • Materials:

    • Crude intermediate from Step 1

    • Toluene

    • p-Toluenesulfonic acid (catalytic amount, e.g., 0.1 eq)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the crude product from Step 1 in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for approximately 6 hours.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer and concentrate under reduced pressure to yield the target compound, this compound.

    • The product can be further purified by column chromatography on silica gel.

Step 3 (Optional): Deprotection to 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

  • Materials:

    • This compound

    • Anhydrous dioxane

    • 4M HCl in dioxane (5.0 eq)

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected spirocycle in a minimal amount of anhydrous dioxane.

    • Add the 4M HCl in dioxane solution and stir the mixture at room temperature for 4 hours.

    • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white solid.

Applications in Drug Discovery

The unique spirocyclic architecture of this compound makes it a highly attractive scaffold for the development of novel therapeutic agents. Its primary utility lies in its role as a precursor for inhibitors of two key drug targets: Fatty Acid Amide Hydrolase (FAAH) and the Neuropeptide Y5 Receptor (NPY5R).[6]

5.1. Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[7] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[8]

The 1-oxa-8-azaspiro[4.5]decane core has been identified as a promising lead scaffold for the development of potent and selective FAAH inhibitors.[9] The spirocyclic structure can orient appended pharmacophoric groups into the active site of FAAH with high precision, leading to enhanced potency and selectivity. The lactone and piperidine rings provide multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. While specific clinical candidates incorporating this exact building block are not yet in the public domain, the broader class of spirocyclic FAAH inhibitors has shown significant promise in preclinical studies.

FAAH Inhibition Mechanism:

FAAH_Inhibition cluster_0 Endocannabinoid System cluster_1 Therapeutic Intervention A Anandamide (Endocannabinoid) B FAAH Enzyme A->B Degradation E Increased Anandamide Levels A->E C Inactive Metabolites B->C D Spirocyclic FAAH Inhibitor (Derived from Topic Compound) D->B Inhibition F Analgesic & Anxiolytic Effects E->F

Caption: Mechanism of action for FAAH inhibitors derived from the spirocyclic scaffold.

5.2. Neuropeptide Y5 Receptor (NPY5R) Antagonists

The Neuropeptide Y5 receptor is a G-protein coupled receptor predominantly expressed in the hypothalamus, a key brain region for regulating appetite and energy homeostasis.[10][11] Antagonism of NPY5R is a validated strategy for the treatment of obesity and related metabolic disorders. NPY5R antagonists have been shown to reduce food intake and promote weight loss in preclinical models.

The rigid, three-dimensional nature of the 1-oxa-8-azaspiro[4.5]decane scaffold is well-suited for the design of potent and selective NPY5R antagonists. By decorating the spirocyclic core with appropriate substituents, it is possible to achieve high-affinity binding to the receptor and modulate its signaling pathways. This can lead to a reduction in appetite and an increase in energy expenditure, making this class of compounds promising candidates for anti-obesity therapeutics.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its unique spirocyclic framework provides an excellent starting point for the design of novel therapeutics with improved pharmacological properties. The demonstrated utility of the 1-oxa-8-azaspiro[4.5]decane core in the development of FAAH inhibitors and NPY5R antagonists highlights its importance for researchers in medicinal chemistry and drug development. This guide provides the foundational knowledge necessary to effectively utilize this versatile compound in the pursuit of innovative medicines.

References

  • Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553. [Link]

  • Cenmed Enterprises. (n.d.). Tert Butyl 3 Oxo 1 Oxa 8 Azaspiro[4 5]Decane 8 Carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 954236-44-3 | tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Oxo-1-oxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester CAS#: 954236-44-3. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-Oxo-1-oxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester CAS#: 954236-44-3. Retrieved from [Link]

  • Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • PubChem. (n.d.). tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • Fowler, C. J. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Pharmaceuticals, 5(8), 877–903. [Link]

  • MacNeil, D. J., et al. (2023). Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling. BMC Cancer, 23(1), 503. [Link]

  • Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE. Retrieved from [Link]

  • MacNeil, D. J., et al. (2023). Pharmacological inhibition of neuropeptide Y receptors Y1 and Y5 reduces hypoxic breast cancer migration, proliferation, and signaling. BMC Cancer, 23(1), 503. [Link]

  • Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(7), 572–583. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]

  • Plesu, B.-M., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(15), 8292. [Link]

  • Wiley Online Library. (n.d.). 8-Tert-butyl-4-oxaspiro[4.5]decan-3-one - Optional[13C NMR]. Retrieved from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • MDPI. (n.d.). Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core. Retrieved from [Link]

  • ResearchGate. (n.d.). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photoredox nickel-catalyzed radical cyclization of N-arylacrylamides with alkyl bromides. Retrieved from [Link]

  • Orjales, A., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(2), 268–279. [Link]

  • ResearchGate. (n.d.). N,N′‐Cyclization of carbodiimides with 2‐(bromomethyl)acrylic acid. A direct entry to the system 5‐methylene‐6H‐pyrimidine‐2,4‐dione, a new class of thymine analogues. Retrieved from [Link]

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The 2-Oxa-8-azaspiro[4.5]decane Scaffold: A Privileged Core for Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

The 2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a "privileged structure" in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat aromatic systems, enabling enhanced potency, selectivity, and improved pharmacokinetic profiles for a variety of biological targets. This guide provides a comprehensive overview of this versatile scaffold, delving into its synthesis, physicochemical properties, and its proven utility in the design of potent modulators for challenging targets, including muscarinic acetylcholine receptors, sigma-1 (σ1) receptors, and novel kinase families. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

The Spirocyclic Advantage: Why 2-Oxa-8-azaspiro[4.5]decane?

In the quest for novel therapeutics, medicinal chemists are increasingly moving away from "flatland"—the realm of planar, sp2-hybridized aromatic compounds—towards more complex, three-dimensional structures. Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, are at the forefront of this evolution. The 2-oxa-8-azaspiro[4.5]decane core, comprising a piperidine ring fused to a tetrahydrofuran ring via a spirocenter, embodies the key advantages of this architectural class.

The primary benefit of this scaffold lies in its conformational rigidity . Unlike flexible aliphatic chains, the spirocyclic system locks the relative orientation of the two rings, reducing the entropic penalty upon binding to a biological target. This pre-organization of functional groups can lead to a significant increase in binding affinity. Furthermore, the defined three-dimensional arrangement of substituents allows for a more precise and selective interaction with the complex topography of protein binding pockets, minimizing off-target effects.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Logical advantages of the 2-oxa-8-azaspiro[4.5]decane scaffold."

From a drug development perspective, incorporating sp3-rich scaffolds like this often leads to improved physicochemical properties. Increased saturation can enhance aqueous solubility and metabolic stability while reducing promiscuity, addressing key challenges in the optimization of lead compounds.

Synthesis of the 2-Oxa-8-azaspiro[4.5]decane Core

The synthesis of the oxa-azaspiro[4.5]decane core can be approached through various strategies, ranging from classical intramolecular cyclizations to modern catalytic methods. The choice of route is often dictated by the desired substitution pattern and the position of the heteroatoms (e.g., 1-oxa vs. 2-oxa).

General Strategy via Intramolecular Cyclization

A robust and adaptable method for constructing the 2-oxa-8-azaspiro[4.5]decane scaffold starts from a readily available piperidone derivative. This approach involves the introduction of a side chain containing a masked or precursor alcohol, followed by an intramolecular cyclization to form the tetrahydrofuran ring.

dot graph LR { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="General synthetic workflow for the 2-oxa-8-azaspiro[4.5]decane core."

Detailed Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

This protocol details the synthesis of a closely related and highly useful derivative, 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride, adapted from a scalable process, which serves as an excellent template for accessing this class of compounds.[1]

Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one

This initial step involves a modified Bucherer-Bergs reaction to form a spirohydantoin, which is then converted to the desired oxazolidinone.

  • Materials: N-Boc-4-piperidone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol, Water, Glycolic Acid, Sulfuric Acid, Toluene.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in a mixture of ethanol and water, add KCN (1.5 eq) and (NH₄)₂CO₃ (3.0 eq).

    • Heat the reaction mixture to 60°C and stir for 24 hours.

    • Cool the mixture and collect the resulting spirohydantoin precipitate by filtration.

    • Suspend the dried spirohydantoin intermediate in toluene. Add glycolic acid (2.0 eq) and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 12-16 hours.

    • After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate under reduced pressure, and recrystallize the crude product from ethyl acetate/hexanes to yield the title compound.

Step 2: Deprotection to 1-Oxa-8-azaspiro[4.5]decan-3-one

  • Materials: 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one, 4M HCl in Dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM and cool to 0°C.

    • Slowly add 4M HCl in dioxane (5.0 eq) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt.

Step 3: Formation of the Hydrochloride Salt

  • Materials: Crude 1-Oxa-8-azaspiro[4.5]decan-3-one, Diethyl Ether, Ethanolic HCl or HCl gas.

  • Procedure:

    • Dissolve the crude product from Step 2 in diethyl ether and cool to 0°C.

    • Slowly add a solution of ethanolic HCl (or bubble HCl gas) with vigorous stirring until the pH is between 1 and 2.

    • Collect the resulting white precipitate by vacuum filtration and wash with cold diethyl ether.

    • Dry the solid in a vacuum oven to yield 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.

Physicochemical Properties of the Core Scaffold

The parent 2-oxa-8-azaspiro[4.5]decane scaffold possesses drug-like properties that make it an attractive starting point for library synthesis.

PropertyValueSource
Molecular Formula C₈H₁₅NOPubChem CID: 21955265[2]
Molecular Weight 141.21 g/mol PubChem CID: 21955265[2]
XLogP3 0.4PubChem CID: 21955265[2]
Topological Polar Surface Area 21.3 ŲPubChem CID: 21955265[2]
Hydrogen Bond Donor Count 1PubChem CID: 21955265[2]
Hydrogen Bond Acceptor Count 2PubChem CID: 21955265[2]
Rotatable Bond Count 0PubChem CID: 21955265[2]

These properties, particularly the low molecular weight, favorable lipophilicity (XLogP3), and low polar surface area, indicate good potential for oral bioavailability and CNS penetration, depending on the nature of the appended substituents.

Applications in Drug Discovery

The utility of the oxa-azaspiro[4.5]decane scaffold is demonstrated by its successful application in developing potent and selective ligands for several important therapeutic targets.

Muscarinic Acetylcholine Receptor (mAChR) Agonists

The scaffold has been extensively explored for the development of M1 muscarinic agonists for the treatment of cognitive deficits associated with Alzheimer's disease. The tetrahydrofuran ring of the scaffold can be seen as a bioisostere of the ester group in acetylcholine, while the piperidine nitrogen serves as the required basic amine.

A key study synthesized a series of 1-oxa-8-azaspiro[4.5]decanes and evaluated their M1/M2 receptor affinity.[1] Systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) , revealed critical structure-activity relationships.

CompoundR Group (Position 2)Modification (Position 3)M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 Selectivity
17 Methyl=O2324~1
18 Ethyl=O20502.5
29 Methyl=CH₂12010008.3
37 Methyl=N-OH110120010.9

Data extracted from Tsukamoto et al., Chem. Pharm. Bull., 1995.[1]

SAR Insights:

  • Position 2: Small alkyl groups like methyl or ethyl are well-tolerated.

  • Position 3: Modification of the ketone at position 3 is a key strategy for introducing M1 selectivity. Replacing the carbonyl with a methylene (=CH₂) or an oxime (=N-OH) group significantly increased selectivity over M2 receptors.

  • Stereochemistry: The M1 agonist activity was found to reside preferentially in the (-)-isomers.[1]

dot graph TD { bgcolor="#F1F3F4" node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Key SAR points for M1 muscarinic agonist development."

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein implicated in various neurological disorders and cancer. The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be an excellent template for developing high-affinity σ1 ligands, suitable for both therapeutic intervention and PET imaging.

In a representative study, a series of derivatives were synthesized and evaluated for their affinity towards σ1 and σ2 receptors.[3]

CompoundLinkerTerminal Groupσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)σ1/σ2 Selectivity
5 -CH₂-4-Fluorophenyl1.8319.310.5
6 -CH₂CH₂-4-Fluorophenyl0.6126.843.9
8 -CH₂CH₂-2-Methoxyphenyl0.47 19.140.6
10 -CH₂CH₂-Pyridin-2-yl1.124.864.3

Data extracted from Tian et al., Bioorg. Med. Chem., 2020.[3]

SAR Insights:

  • Linker Length: A two-carbon (ethyl) linker between the piperidine nitrogen and the aromatic ring generally provided higher affinity and selectivity than a one-carbon (methyl) linker.

  • Terminal Aromatic Group: The nature of the terminal aromatic ring is critical for tuning affinity and selectivity. A 2-methoxyphenyl group (Compound 8 ) provided the highest affinity for the σ1 receptor.

  • PET Radioligand Development: The high affinity and selectivity of these compounds make them ideal candidates for developing PET imaging agents. Compound 8 was successfully radiolabeled with Fluorine-18 ([¹⁸F]8) and showed high initial brain uptake and specific binding to σ1 receptor-rich regions.[3]

Emerging Applications: Kinase Inhibition

More recently, the related 2,8-diazaspiro[4.5]decan-1-one scaffold has been identified as a potent core for developing kinase inhibitors, highlighting the broad applicability of this spirocyclic system.

  • RIPK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. The lead compound 41 exhibited an IC₅₀ value of 92 nM against RIPK1 and showed significant anti-necroptotic effects in cellular assays.[4]

  • TYK2/JAK1 Inhibitors: Systematic exploration of the 2,8-diazaspiro[4.5]decan-1-one scaffold led to the discovery of potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Compound 48 showed excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, and demonstrated potent anti-inflammatory efficacy in models of inflammatory bowel disease.

Conclusion and Future Perspectives

The 2-oxa-8-azaspiro[4.5]decane scaffold and its close analogues represent a validated and highly versatile platform for modern drug discovery. Its rigid, three-dimensional structure provides a powerful tool to achieve high affinity and selectivity for diverse biological targets, from GPCRs to intracellular chaperones and kinases. The synthetic accessibility of the core allows for systematic exploration of the surrounding chemical space, enabling fine-tuning of pharmacological and pharmacokinetic properties. As the demand for novel chemical matter to address challenging diseases continues to grow, the strategic application of privileged scaffolds like 2-oxa-8-azaspiro[4.5]decane will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Xu, J., et al. (2021). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Furr, E. B., & Nichols, D. E. (1991). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of Medicinal Chemistry, 34(6), 1837-1843. [Link]

  • Nakahara, K., et al. (1994). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 66(2), 209-217. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Burstein, E. S., et al. (2005). A novel method for the estimation of affinity and efficacy of muscarinic receptor agonists. Journal of Pharmacological and Toxicological Methods, 51(2), 119-128.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • PubChem. 4-Fluoro-2-oxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

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A Comprehensive Technical Guide to tert-Butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its molecular characteristics, synthesis, and potential applications as a versatile building block in the development of novel therapeutics.

Core Molecular Attributes

This compound is a spirocyclic compound featuring a piperidine ring fused with a γ-lactone via a spiro-carbon. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₄PubChem[1]
Molecular Weight 255.31 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 203662-19-5
Predicted XlogP 0.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Structural Representation

The three-dimensional structure of this spirocyclic scaffold imparts a conformational rigidity that is highly desirable in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the formation of the lactone ring through an intramolecular cyclization of a suitable piperidine-based precursor.

G target This compound precursor1 N-Boc-4-(carboxymethyl)-4-hydroxypiperidine target->precursor1 Lactonization precursor2 N-Boc-4-piperidone precursor1->precursor2 Addition of a C2 synthon (e.g., Reformatsky reaction)

Caption: Retrosynthetic analysis for the target molecule.

Exemplary Synthetic Protocol

The following protocol is a generalized procedure adapted from the synthesis of related spirocyclic lactones. Researchers should optimize the reaction conditions for their specific needs.

Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add ethyl bromoacetate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form this compound

  • Dissolve the product from Step 1 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water for approximately 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Spectroscopic Characterization

The structural elucidation of the target compound relies on a combination of spectroscopic techniques. While experimental data for the specific 3-oxo isomer is scarce, predicted data for closely related structures can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a series of multiplets in the 1.5-3.8 ppm region), and the methylene protons of the lactone ring. For a similar reduced compound, tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, predicted signals include multiplets around 4.5 ppm and 3.9 ppm for the protons adjacent to the lactone oxygen.[2]

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the lactone at approximately 170-180 ppm, the carbonyl of the Boc group around 155 ppm, and the quaternary spiro-carbon. The tert-butyl group will show a characteristic signal around 80 ppm for the quaternary carbon and around 28 ppm for the methyl carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ at m/z 256.15, corresponding to the molecular formula C₁₃H₂₂NO₄⁺.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The lactone carbonyl stretch is expected around 1770 cm⁻¹, while the carbamate carbonyl of the Boc group should appear around 1690 cm⁻¹.

Applications in Drug Discovery

The rigid, three-dimensional nature of the 2-oxa-8-azaspiro[4.5]decane scaffold makes it an attractive framework for the design of potent and selective inhibitors of various biological targets.

Central Nervous System (CNS) Targets

Derivatives of this spirocyclic system have been investigated for their potential to modulate targets within the central nervous system. The scaffold can serve as a core for the development of ligands for G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism.

Enzyme Inhibition

The lactone moiety can act as a "warhead" for covalent inhibition of enzymes with nucleophilic residues in their active sites, such as serine hydrolases. This has led to the exploration of similar spirocyclic lactones as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH).[3] Inhibition of FAAH has therapeutic potential for the treatment of pain, inflammation, and anxiety disorders.[3]

Neuropeptide Y5 Receptor (NPY5R) Antagonism

The 1-oxa-8-azaspiro[4.5]decane scaffold has been explored for the development of Neuropeptide Y5 Receptor (NPY5R) antagonists.[3] NPY5R is implicated in the regulation of food intake, making its antagonists potential therapeutic agents for the treatment of obesity.

G cluster_0 Therapeutic Areas cluster_1 Molecular Targets cns CNS Disorders (e.g., Anxiety) pain Pain & Inflammation obesity Obesity faah FAAH Inhibition faah->cns faah->pain npy5r NPY5R Antagonism npy5r->obesity scaffold This compound (and derivatives) scaffold->faah scaffold->npy5r

Caption: Potential therapeutic applications stemming from the spirocyclic scaffold.

Safety and Handling

This compound and its analogues are intended for research use only. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] It should be handled in a well-ventilated area.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure provides a rigid scaffold that can be further functionalized to generate libraries of compounds for screening against a wide range of biological targets. The insights provided in this guide aim to facilitate its application in the development of the next generation of therapeutics.

References

  • iChemical. tert-butyl (3RS)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS No. 240401-09-6. Available from: [Link]

  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Available from: [Link]

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Methodological & Application

Synthesis of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol for the synthesis of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a valuable spirocyclic building block for pharmaceutical research and drug development. Spirocyclic scaffolds are of high interest due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and physicochemical properties in drug candidates[1]. The presented methodology employs a robust and scalable two-step sequence commencing from the commercially available N-Boc-4-piperidone. The core strategy involves a Reformatsky reaction to introduce a carboxymethyl functional group, followed by an acid-catalyzed intramolecular cyclization to construct the target spiro-γ-lactone. This guide explains the causality behind experimental choices, provides step-by-step protocols, and includes process visualizations to ensure reproducibility and success for researchers in medicinal chemistry and organic synthesis.

Introduction: The Value of Spirocyclic Scaffolds

In modern drug discovery, there is a significant drive to explore novel chemical space beyond flat, aromatic structures. Spirocyclic frameworks, which contain two rings connected by a single common atom, offer a compelling solution. Their rigid, three-dimensional arrangement allows for precise projection of functional groups into protein binding pockets, potentially enhancing bioactivity and target selectivity[1]. The 2-oxa-8-azaspiro[4.5]decane core, in particular, combines the privileged piperidine motif with a lactone ring, offering multiple points for diversification and interaction with biological targets. Derivatives of this scaffold have been investigated as M1 muscarinic agonists and as ligands for sigma-1 receptors[2][3].

The target molecule, this compound, serves as a key intermediate where the Boc-protected nitrogen allows for subsequent functionalization, making it a versatile precursor for library synthesis. This note details a reliable synthetic pathway designed for both clarity and efficiency.

Retrosynthetic Analysis and Strategy

The synthesis is designed around a convergent strategy, building the spirocyclic system from a pre-formed piperidine ring. The lactone ring is formed in the final step via an intramolecular esterification (lactonization).

The retrosynthetic analysis reveals that the target molecule can be disconnected at the ester bond of the lactone, leading to a δ-hydroxy carboxylic acid intermediate. This intermediate, in turn, can be derived from the corresponding δ-hydroxy ester, which is accessible through a Reformatsky reaction between N-Boc-4-piperidone and an α-haloacetate ester. N-Boc-4-piperidone is an ideal starting material due to its commercial availability and the presence of the Boc protecting group, which prevents unwanted side reactions at the nitrogen atom[4].

G Target Target Molecule Tert-butyl 3-oxo-2-oxa-8- azaspiro[4.5]decane-8-carboxylate Intermediate_Acid δ-Hydroxy Carboxylic Acid Intermediate Target->Intermediate_Acid Lactonization (Intramolecular Esterification) Intermediate_Ester δ-Hydroxy Ester Intermediate Intermediate_Acid->Intermediate_Ester Ester Hydrolysis Start Starting Materials: N-Boc-4-piperidone & Ethyl Bromoacetate Intermediate_Ester->Start Reformatsky Reaction

Caption: Retrosynthetic pathway for the target spirocycle.

Detailed Experimental Protocols

This synthesis is performed in two primary stages: the formation of the hydroxy ester intermediate via a Reformatsky reaction, followed by hydrolysis and lactonization to yield the final product.

Part A: Synthesis of Tert-butyl 4-(2-ethoxy-1-hydroxy-2-oxoethyl)piperidine-1-carboxylate (Intermediate)

The Reformatsky reaction is a classic organozinc-mediated reaction that forms a carbon-carbon bond between an α-halo ester and a carbonyl compound. It is favored over a Grignard reaction because the less reactive organozinc reagent does not readily add to the ester group.

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
N-Boc-4-piperidone199.2510.0 g50.21.0
Zinc dust, activated65.384.92 g75.31.5
Ethyl bromoacetate167.0010.1 g (6.7 mL)60.21.2
Iodine (I₂)253.81~50 mg-Catalyst
Anhydrous Tetrahydrofuran (THF)72.11150 mL-Solvent
Saturated aq. NH₄Cl-100 mL-Quench
Ethyl acetate-200 mL-Extraction
Brine-50 mL-Wash
Anhydrous MgSO₄---Drying

Step-by-Step Protocol:

  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Zinc Activation: Add the zinc dust (4.92 g) and a small crystal of iodine to the flask. Gently heat the flask with a heat gun under the nitrogen stream until purple iodine vapors are observed. This step activates the zinc surface. Allow the flask to cool.

  • Reagent Preparation: Add 100 mL of anhydrous THF to the flask containing the activated zinc. In the dropping funnel, prepare a solution of N-Boc-4-piperidone (10.0 g) and ethyl bromoacetate (10.1 g) in 50 mL of anhydrous THF.

  • Reaction Initiation: Add approximately 10% of the solution from the dropping funnel to the zinc suspension. The reaction mixture should become warm, and the brown color of the iodine should fade. If the reaction does not start, gentle warming may be required.

  • Reaction Execution: Once the reaction has initiated, add the remainder of the solution dropwise over 60 minutes, maintaining a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials.

  • Work-up and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the pure hydroxy ester intermediate as a colorless oil.

Part B: (Final Product)

This step involves a one-pot saponification of the ester followed by an acid-catalyzed intramolecular cyclization. The acidic workup protonates the intermediate carboxylate and catalyzes the lactonization by activating the hydroxyl group as a better leaving group (water).

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
Hydroxy ester intermediate287.3610.0 g34.81.0
Lithium hydroxide (LiOH)23.951.67 g69.62.0
Tetrahydrofuran (THF)72.11100 mL-Solvent
Water18.0250 mL-Solvent
Hydrochloric acid (1 M HCl)-~150 mL-Acidification
Dichloromethane (DCM)-200 mL-Extraction
Brine-50 mL-Wash
Anhydrous Na₂SO₄---Drying

Step-by-Step Protocol:

  • Saponification: Dissolve the hydroxy ester intermediate (10.0 g) in a mixture of THF (100 mL) and water (50 mL) in a 500 mL round-bottom flask. Add lithium hydroxide (1.67 g) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification and Lactonization: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding 1 M HCl. Vigorous stirring during acidification is crucial. A white precipitate may form. Continue stirring the acidic mixture at room temperature for 12-16 hours to facilitate the lactonization. This process can be monitored by TLC or LC-MS.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 30-50% ethyl acetate in hexanes) to afford this compound as a white solid. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Visualization

The following diagram illustrates the overall laboratory workflow, providing a clear visual guide from the initial setup to the final purified product.

G cluster_0 Part A: Reformatsky Reaction cluster_1 Part B: Lactonization A1 1. Assemble and flame-dry glassware A2 2. Activate Zinc with Iodine A1->A2 A3 3. Initiate reaction with reactants in THF A2->A3 A4 4. Reflux for 2h A3->A4 A5 5. Quench with aq. NH4Cl A4->A5 A6 6. Extract with Ethyl Acetate A5->A6 A7 7. Purify via Column Chromatography A6->A7 A_Product Intermediate Hydroxy Ester A7->A_Product B1 1. Saponify ester with LiOH A_Product->B1 Proceed with purified intermediate B2 2. Acidify to pH 1-2 with 1M HCl B1->B2 B3 3. Stir 12-16h for cyclization B2->B3 B4 4. Extract with DCM B3->B4 B5 5. Purify via Column Chromatography B4->B5 B_Product Final Product: Spiro-Lactone B5->B_Product

Caption: Laboratory workflow from starting materials to final product.

Conclusion

The protocol described herein provides a reliable and well-documented method for synthesizing this compound. By leveraging a foundational Reformatsky reaction followed by a robust hydrolysis and lactonization sequence, this valuable spirocyclic building block can be accessed in good yield from readily available starting materials. The detailed procedural steps and explanations for the chemical transformations are intended to provide researchers with the confidence and technical insight required for successful execution.

References

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • Dandárová, M., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
  • Synthesis of spirocyclic ketones.
  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing). (2024).
  • tert-Butyl 1-oxo-2-oxa-8-azaspiro[4.
  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. American Chemical Society. (2025).
  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Synthesis of N-Boc 4-piperidone. ChemicalBook. (2022).
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Lactones, Lactams and Cycliz
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. (2018).
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • tert-Butyl 8-oxo-2-azaspiro[4.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. (2020).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • tert-butyl 2-oxo-1-oxa-8-azaspiro[4.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Semantic Scholar.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Sources

Application Note: Comprehensive NMR Characterization of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound incorporating a γ-lactone fused to a piperidine ring, which is protected with a tert-butyloxycarbonyl (Boc) group. Such scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can allow for precise interactions with biological targets. The structural complexity, particularly the presence of a quaternary spirocyclic carbon, necessitates a multi-dimensional NMR approach for unambiguous characterization. This guide provides a comprehensive protocol for the structural elucidation of this molecule using a suite of modern NMR techniques. While specific experimental data for this exact molecule is not widely published, this document outlines the expected spectral features and the methodologies required for their verification, based on data from analogous structures such as spiro-γ-lactones and N-Boc protected piperidines.[1][2]

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is crucial for spectral assignment. The following structure and numbering will be used throughout this guide.

Molecular Structure of this compound with atom numbering.

(Note: An image of the chemical structure with numbered atoms would be inserted here. As I cannot generate images, please refer to the IUPAC name for the structure.)

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar functional groups and structural motifs reported in the literature.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
ProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
H-1~ 4.3s2HMethylene protons adjacent to the lactone oxygen.
H-4~ 2.8s2HMethylene protons alpha to the lactone carbonyl.
H-6, H-10~ 3.5m4HPiperidine methylene protons adjacent to the nitrogen.
H-7, H-9~ 1.7m4HPiperidine methylene protons beta to the nitrogen.
Boc (-C(CH₃)₃)~ 1.46s9HCharacteristic sharp singlet for the tert-butyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
CarbonPredicted δ (ppm)DEPT-135Notes
C-1~ 70CH₂Methylene carbon adjacent to the lactone oxygen.
C-3~ 175CLactone carbonyl carbon.
C-4~ 40CH₂Methylene carbon alpha to the lactone carbonyl.
C-5~ 85CSpirocyclic quaternary carbon.
C-6, C-10~ 45CH₂Piperidine methylene carbons adjacent to the nitrogen.
C-7, C-9~ 35CH₂Piperidine methylene carbons beta to the nitrogen.
Boc (C=O)~ 155CCarbamate carbonyl carbon.
Boc (-C (CH₃)₃)~ 80CQuaternary carbon of the Boc group.
Boc (-C(CH₃ )₃)~ 28.5CH₃Methyl carbons of the Boc group.

Experimental Protocols

Sample Preparation

For optimal results, a well-prepared sample is essential.

  • Dissolve the Sample: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent for many organic molecules and is relatively non-polar.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

NMR Data Acquisition Workflow

The following workflow outlines the series of NMR experiments to be performed for a complete structural elucidation.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Analysis a ¹H NMR (Proton Count & Environment) b ¹³C NMR (Carbon Count & Type) a->b Initial Structure Overview c DEPT-135 (CH, CH₂, CH₃ Multiplicity) b->c Confirm Carbon Types d COSY (¹H-¹H Correlations) c->d Identify Spin Systems e HSQC (¹H-¹³C One-Bond Correlations) d->e Assign Protons to Carbons f HMBC (¹H-¹³C Long-Range Correlations) e->f Connect Fragments g Structure Elucidation & Verification f->g Finalize Structure

Caption: Workflow for comprehensive NMR analysis.

Detailed 1D NMR Experiments
  • ¹H NMR Spectroscopy:

    • Objective: To determine the number of different proton environments and their relative ratios.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Key Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.

      • Number of Scans: 16-64, depending on sample concentration.

    • Expected Observations: The spectrum should show distinct signals for the lactone and piperidine ring protons, along with a prominent singlet for the Boc group. Integration of these signals should correspond to the number of protons in each environment.

  • ¹³C{¹H} NMR Spectroscopy:

    • Objective: To determine the number of unique carbon atoms.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Key Parameters:

      • Spectral Width: -10 to 200 ppm.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.

    • Expected Observations: The spectrum will show signals for all 13 carbon atoms. The carbonyl carbons of the lactone and the Boc group will be downfield, while the aliphatic carbons will be upfield.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Objective: To differentiate between CH, CH₂, and CH₃ groups.

    • Pulse Program: A standard DEPT-135 pulse sequence.

    • Expected Observations:

      • CH and CH₃ signals will appear as positive peaks.

      • CH₂ signals will appear as negative peaks.

      • Quaternary carbons (including C=O and the spiro carbon) will be absent.

    • This experiment is crucial for confirming the assignments of the methylene and methyl groups.

Detailed 2D NMR Experiments

Two-dimensional NMR is indispensable for assembling the molecular structure by identifying through-bond and through-space correlations.[3][4][5]

  • COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).[3]

    • Experiment Type: ¹H-¹H COSY.

    • Expected Correlations:

      • Cross-peaks are expected between the geminal and vicinal protons of the piperidine ring (H-6/H-7 and H-9/H-10).

      • The protons of the lactone ring (H-1 and H-4) are isolated and should not show COSY correlations to other protons.

      • The Boc group protons will not show any correlations.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify which protons are directly attached to which carbon atoms.[6]

    • Experiment Type: ¹H-¹³C HSQC.

    • Expected Correlations:

      • A cross-peak will be observed for every protonated carbon, correlating the ¹H chemical shift with the ¹³C chemical shift of the carbon it is bonded to.

      • This experiment will definitively link the proton signals of the piperidine and lactone rings to their corresponding carbon signals.

      • The Boc methyl protons will correlate with the Boc methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is critical for connecting different parts of the molecule and identifying quaternary carbons.[3][6]

    • Experiment Type: ¹H-¹³C HMBC.

    • Key Expected Correlations for Structural Confirmation:

      • Confirming the Spiro Center (C-5): Protons H-1, H-4, H-6, and H-10 should all show correlations to the quaternary spiro carbon C-5. This is the most definitive evidence for the spirocyclic nature of the molecule.

      • Lactone Ring: Protons H-1 should show a correlation to the lactone carbonyl C-3. Protons H-4 should also show a correlation to C-3.

      • Piperidine Ring and Boc Group: Protons H-6 and H-10 should show correlations to the Boc carbonyl carbon. The Boc methyl protons should show correlations to the Boc quaternary carbon and the Boc carbonyl carbon.

Data Interpretation and Structure Verification

The final step is to integrate all the data from the 1D and 2D NMR experiments to build a self-consistent structural assignment.

G cluster_data Acquired NMR Data cluster_analysis Interpretation Steps cluster_result Final Output a ¹H, ¹³C, DEPT-135 e Identify functional groups (Boc, Lactone) a->e b COSY f Define spin systems (Piperidine ring) b->f c HSQC g Assign protonated carbons c->g d HMBC h Connect fragments via quaternary carbons d->h i Verified Molecular Structure e->i f->i g->i h->i

Caption: Logical flow for NMR data interpretation.

By systematically analyzing the ¹H and ¹³C chemical shifts, proton integrations, carbon multiplicities from DEPT-135, ¹H-¹H connectivities from COSY, direct ¹H-¹³C attachments from HSQC, and long-range ¹H-¹³C connectivities from HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus verifying the structure of this compound.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. (n.d.). ResearchGate. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Otsuka, M., et al. (2017). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 82(15), 8034-8048. [Link]

  • Kumar, A. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Luo, J., et al. (2018). New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. Molecules, 23(10), 2488. [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. [Link]

  • Gonzalez-Sierra, M., et al. (1998). Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modelling. Journal of the Chemical Society, Perkin Transactions 2, (7), 1639-1644. [Link]

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. (n.d.). PubChem. [Link]

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. (n.d.). PubChem. [Link]

  • Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. (n.d.). PubChem. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (n.d.).
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

  • 2D NMR Spectroscopy. (n.d.). Slideshare. [Link]

  • Al-Hadedi, A. A. M., et al. (2019). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... ResearchGate. [Link]

  • 2D NMR A correlation map between two NMR parameters. (n.d.). [Link]

  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. (n.d.). PubChem. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • Zhang, Y., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 5988. [Link]

  • Grygorenko, O. O., et al. (2019). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry, 84(17), 11158-11164. [Link]

  • Tert-butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. (n.d.). PubChemLite. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the mass spectrometry analysis of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a key building block in medicinal chemistry. We present a detailed protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, including sample preparation, chromatographic separation, and mass spectrometer settings for both qualitative and quantitative assessments. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure robust and reliable characterization of this spirocyclic compound.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery due to its spirocyclic core, which offers a three-dimensional architecture for the development of novel therapeutic agents. The presence of a Boc-protecting group makes it a versatile intermediate in organic synthesis. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a powerful tool for the analysis of such small molecules.[1] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target analyte, minimizing fragmentation during the ionization process and typically preserving the molecular ion.[2] This application note details a systematic approach to developing a robust LC-MS/MS method for the comprehensive analysis of this compound.

Chemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to developing an effective analytical method.

PropertyValueSource
Molecular Formula C₁₃H₂₁NO₄PubChem[3]
Molecular Weight 255.31 g/mol PubChem[3]
Exact Mass 255.14705815 DaPubChem[3]
Structure
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CO2PubChem[3]
InChI: InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3PubChem[3]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below. This process begins with careful sample preparation, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard Solution Preparation C Liquid Chromatography (Reversed-Phase) A->C B Matrix Sample Extraction (e.g., Plasma, Reaction Mixture) B->C D Electrospray Ionization (ESI) (Positive Mode) C->D E Full Scan MS (Precursor Ion Identification) D->E F Tandem MS (MS/MS) (Fragmentation Analysis) E->F G Qualitative Analysis (Structure Confirmation) F->G H Quantitative Analysis (Concentration Determination) F->H

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.

Protocol 1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography

The choice of chromatographic conditions is critical for achieving good peak shape and separation from potential interferences. Given the polar nature of the analyte, a reversed-phase column is a suitable starting point.[4][5]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 2.6 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for initial method development.[5][6]
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume for analytical LC-MS.
Mass Spectrometry

Electrospray ionization in positive mode is recommended due to the presence of a basic nitrogen atom in the azaspirocyclic core, which can be readily protonated.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen is readily protonated.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Gas Temperature 300 °CTo aid in desolvation.
Gas Flow 10 L/minTo facilitate droplet evaporation.
Nebulizer Pressure 45 psiTo create a fine spray.
Scan Range (Full Scan) m/z 50-500To detect the precursor ion and potential adducts.
Collision Energy (MS/MS) 10-40 eV (ramped)To induce fragmentation and obtain structural information.

Results and Discussion

Precursor Ion Identification

In positive ESI mode, the expected precursor ion is the protonated molecule, [M+H]⁺.

  • Calculated m/z for [C₁₃H₂₁NO₄ + H]⁺: 256.1543

Other potential adducts that may be observed include the sodium adduct [M+Na]⁺ (m/z 278.1363) and the potassium adduct [M+K]⁺ (m/z 294.1102).

Fragmentation (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information through collision-induced dissociation (CID) of the precursor ion. The Boc-protecting group is known to undergo characteristic fragmentation pathways.[7][8]

Predicted Fragmentation Pathway:

fragmentation cluster_boc Boc Group Fragmentation cluster_ring Spirocyclic Core Fragmentation M [M+H]⁺ m/z 256.15 F1 Loss of Isobutylene (-56 Da) [M+H - C₄H₈]⁺ m/z 200.10 M->F1 F2 Loss of tert-Butoxycarbonyl group (-100 Da) [M+H - C₅H₈O₂]⁺ m/z 156.10 M->F2 F3 tert-Butyl cation [C₄H₉]⁺ m/z 57.07 M->F3 F4 Cleavage of Lactone Ring F2->F4 F5 Cleavage of Piperidine Ring F2->F5

Caption: Predicted fragmentation of this compound.

Key Predicted Fragments:

Fragment DescriptionProposed StructureCalculated m/z
[M+H]⁺ Protonated Molecule256.15
Loss of Isobutylene (-56 Da) [M+H - C₄H₈]⁺200.10
Loss of Boc group (-100 Da) [M+H - C₅H₈O₂]⁺156.10
tert-Butyl cation [C₄H₉]⁺57.07

The fragmentation of the Boc group is a dominant and diagnostic pathway for compounds containing this moiety. The loss of isobutylene (56 Da) or the entire Boc group (100 Da) are commonly observed. The tert-butyl cation (m/z 57) is also a characteristic fragment. Further fragmentation of the deprotected spirocyclic core (m/z 156.10) can provide additional structural confirmation.

Quantitative Analysis

For quantitative studies, a multiple reaction monitoring (MRM) method should be developed using the most intense and specific precursor-to-product ion transitions.

Protocol 2: MRM Method Development

  • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the collision energy for each fragmentation pathway.

  • Select at least two specific MRM transitions for quantification and confirmation. A possible quantifier/qualifier pair would be:

    • Quantifier: 256.2 → 200.1

    • Qualifier: 256.2 → 156.1

  • Prepare a calibration curve by analyzing the standard solutions and plotting the peak area against the concentration.

  • For analysis in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. The detailed protocols for LC-MS/MS method development, including sample preparation, chromatography, and mass spectrometry conditions, will enable researchers to confidently identify and quantify this important synthetic intermediate. The predicted fragmentation patterns serve as a valuable guide for structural confirmation. The methodologies described are adaptable and can serve as a starting point for the analysis of related spirocyclic compounds.

References

  • BioPharma Services. (n.d.). Method Development: Polar Compounds. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]

  • University of Victoria. (2019, April 6). Assigning the ESI mass spectra of organometallic and coordination compounds. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Potent Fatty Acid Amide Hydrolase (FAAH) Inhibitors from a Spirocyclic Lactone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a pivotal serine hydrolase in the central nervous system responsible for the degradation of endocannabinoid signaling molecules, most notably anandamide (AEA).[1][2] Its inhibition presents a compelling therapeutic strategy for managing pain, anxiety, and inflammatory disorders by potentiating endogenous cannabinoid signaling without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4] This application note provides a detailed guide for the strategic use of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate as a key building block for the synthesis of potent, covalently acting FAAH inhibitors. We will elucidate the rationale for employing a spirocyclic scaffold, provide detailed synthetic protocols for its conversion into advanced inhibitors, and present a mechanistic overview of enzyme inactivation.

The Strategic Value of the Azaspiro[4.5]decane Scaffold

The design of effective enzyme inhibitors often hinges on balancing potency, selectivity, and pharmacokinetic properties. Spirocycles—bicyclic systems joined by a single common atom—offer a distinct structural advantage in medicinal chemistry. The 1-oxa-8-azaspiro[4.5]decane core, in particular, has been identified as a superior scaffold in the development of FAAH inhibitors.[5]

Key Advantages:

  • Structural Rigidity and 3D Topology: Unlike flexible aliphatic chains, the rigid spirocyclic core locks the molecule into a defined three-dimensional conformation. This pre-organization reduces the entropic penalty upon binding to the enzyme's active site, often leading to enhanced potency.

  • Vectorial Exit from the Active Site: The spirocyclic structure provides well-defined vectors for substituents to exit the enzyme's active site and engage with surrounding residues, allowing for fine-tuning of selectivity and physicochemical properties.

  • Novel Chemical Space: Incorporating such scaffolds allows for exploration of novel chemical space, leading to intellectual property advantages and potentially improved drug-like properties compared to more conventional inhibitor classes.[6]

The subject of this note, this compound, is an ideal starting material. It contains the desired spirocyclic core, a Boc-protected amine for later functionalization, and a lactone (cyclic ester) that serves as a versatile chemical handle for initiating the synthetic sequence.

Overall Synthetic Strategy & Workflow

The central synthetic transformation involves the nucleophilic ring-opening of the lactone moiety. This key step converts the cyclic ester into an acyclic derivative, installing a new functional group that is ultimately elaborated into the "warhead" of the inhibitor. This warhead is typically a reactive carbonyl group, such as a urea or carbamate, designed to covalently modify the catalytic serine residue (Ser241) in the FAAH active site.[4][7]

The general workflow is depicted below:

G A Starting Material Tert-butyl 3-oxo-2-oxa-8- azaspiro[4.5]decane-8-carboxylate B Key Intermediate Ring-Opened Adduct A->B  Protocol 1:  Nucleophilic Ring-Opening C Final Inhibitor (e.g., Aryl Urea Derivative) B->C  Protocol 2:  Pharmacophore Installation G cluster_0 FAAH Active Site cluster_1 Spirocyclic Inhibitor cluster_2 Carbamylated (Inactive) Enzyme Ser241 Ser241-OH Inhibitor      Spiro-Core-NH-C=O-NH-Aryl     Ser241->Inhibitor:c1 Nucleophilic Attack Ser217 Ser217 Lys142 Lys142 Inactive      Ser241-O-C=O-NH-Spiro-Core     LeavingGroup Leaving Group (Aryl-NH₂)

Sources

Application Notes and Protocols: A Guide to the Boc Deprotection of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development.[1][2] Its widespread use stems from its ability to mask the reactivity of amine functionalities under a variety of conditions, yet be readily removed under acidic conditions.[1] This application note provides a detailed guide to the Boc deprotection of a specific class of compounds: tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate derivatives. These spirocyclic scaffolds are of significant interest in medicinal chemistry.[3][4]

This document will delve into the mechanistic underpinnings of the deprotection reaction, offer detailed, field-proven protocols, and provide a comprehensive troubleshooting guide to empower researchers to confidently and efficiently deprotect these valuable synthetic intermediates.

Mechanistic Overview: The Chemistry of Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[5] The process can be broken down into three key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[5][6]

  • Carbocation Formation: This protonation event destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[5][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[5][6] The liberated amine is then typically protonated by the excess acid in the reaction medium, forming a salt.[5]

A critical consideration during this process is the fate of the tert-butyl cation. This reactive intermediate can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or in some cases, lead to unwanted side reactions by alkylating nucleophilic sites on the substrate.[6][7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard and widely applicable method for the acidic removal of a Boc protecting group.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add an equal volume of TFA. For sensitive substrates, this addition can be performed at 0 °C in an ice bath.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection should be monitored meticulously using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[5][8]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5] To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM 2-3 times.[5]

  • Work-up (for the free amine):

    • Dissolve the residue in DCM.

    • Carefully add saturated sodium bicarbonate solution to neutralize any remaining acid. Continue addition until the cessation of CO₂ evolution.[5]

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[5]

  • Isolation (as the TFA salt):

    • Alternatively, after the initial solvent removal (step 4), the residue can be dissolved in a minimal amount of solvent and the product precipitated by the addition of a cold non-polar solvent such as diethyl ether.[5]

    • The resulting solid can then be collected by filtration.

Table 1: Typical Reaction Conditions for TFA-Mediated Boc Deprotection

ParameterConditionRationale
Solvent Dichloromethane (DCM)A common, aprotic solvent that effectively dissolves many organic compounds.[9]
Acid Trifluoroacetic Acid (TFA)A strong acid that efficiently cleaves the Boc group.[10]
Concentration 1:1 mixture of DCM and TFAProvides a sufficiently acidic environment for rapid deprotection.
Temperature Room Temperature (or 0 °C for sensitive substrates)Most deprotections proceed efficiently at ambient temperature.[5]
Reaction Time 30 minutes to 4 hours (substrate dependent)Monitored by TLC or HPLC to ensure completion.[5]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method to monitor the progress of the deprotection reaction.

Procedure:

  • Plate Preparation: On a silica gel TLC plate, draw a starting line with a pencil.

  • Spotting: Using a capillary tube, apply small spots of the starting material (SM), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture (RM) onto the starting line.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 10% methanol in DCM). Allow the solvent front to ascend the plate.

  • Visualization: Once the solvent front nears the top of the plate, remove it from the chamber and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent. Ninhydrin is an excellent choice as it specifically stains primary and secondary amines, which will appear as colored spots.[9][11] The deprotected amine product is typically more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.[9]

Visualization of the Deprotection Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up Start Dissolve Boc-protected azaspiro-lactone in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Evaporate Evaporate Solvent and excess TFA Monitor->Evaporate Reaction Complete Neutralize Neutralize with sat. NaHCO3 Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Product Concentrate->Product Yields Deprotected Amine

Caption: Workflow for the Boc deprotection of this compound derivatives.

Troubleshooting Guide

Incomplete deprotection or the formation of side products can occasionally be encountered. This section provides guidance on how to address these common challenges.

Table 2: Troubleshooting Boc Deprotection Reactions

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.[9]Increase the concentration of TFA or consider using a stronger acid. Ensure the TFA is not old or has absorbed water, which would reduce its effectiveness.[9]
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.[9]Increase the reaction time and/or temperature. A stronger acid might also be necessary.[9]
Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be heterogeneous and likely incomplete.[9]Try a different solvent system or gently warm the mixture to aid dissolution.
Side Product Formation Alkylation by Tert-butyl Cation: The reactive tert-butyl cation can alkylate other nucleophilic functional groups within the molecule.[7]Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[1]
Degradation of Acid-Sensitive Groups: The substrate may contain other functional groups that are not stable to strong acidic conditions.[9]Consider using milder deprotection conditions. This could involve using a different acid, lower temperatures, or shorter reaction times.[12] In some cases, alternative deprotection methods that do not rely on strong acids may be necessary.[13][14]

Alternative Deprotection Methods

While TFA is a robust and common reagent for Boc deprotection, certain substrates may require alternative, milder conditions. Several other methods have been reported, including:

  • Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate: A solution of HCl in an organic solvent is a common alternative to TFA.[13][15]

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in dichloromethane can be used for selective deprotection.[10]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound can lead to the removal of the protecting group.[14]

  • Oxalyl Chloride in Methanol: This has been reported as a mild method for the deprotection of a diverse range of N-Boc protected compounds.[13]

The choice of deprotection method will ultimately depend on the specific substrate and the presence of other functional groups.[16]

Conclusion

The successful deprotection of the Boc group from this compound derivatives is a critical step in the synthesis of many biologically active molecules. By understanding the underlying mechanism and following well-established protocols, researchers can achieve high yields of the desired deprotected amines. Careful monitoring of the reaction and a proactive approach to troubleshooting will ensure a smooth and efficient synthetic transformation.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063-25069. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Current Organic Chemistry, 16(10), 1254-1259. Retrieved from [Link]

  • Reddit. (2023). Alternative Methods for Boc Deprotection. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2016). How to confirm BOC deprotection by TFA ?. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this multi-step synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific laboratory context.

Introduction: The Value of a Spirocyclic Scaffold

This compound is a valuable spirocyclic building block in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique scaffold for developing novel therapeutics, such as Fatty Acid Amide Hydrolase (FAAH) inhibitors, which have potential applications in managing pain and anxiety disorders.[1] The synthesis, while conceptually straightforward, involves key transformations that require careful control to achieve high yields and purity. This guide will address the common challenges encountered during its preparation.

Overall Synthetic Strategy

The most common and reliable route to this spirocyclic lactone involves a two-stage process: first, the synthesis of a key unsaturated carboxylic acid precursor, followed by a stereoselective iodolactonization reaction and subsequent reductive deiodination.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spirocyclization A N-Boc-4-piperidone B Reformatsky Reaction (or similar C-C bond formation) A->B C Intermediate Ester B->C D Allylation C->D E 4-allyl-N-Boc-piperidine-4-carboxylate ester D->E F Saponification E->F G 4-allyl-1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid F->G H Iodolactonization G->H Proceed to Cyclization I Iodinated Spirolactone Intermediate H->I J Reductive Deiodination I->J K Final Product: Tert-butyl 3-oxo-2-oxa-8- azaspiro[4.5]decane-8-carboxylate J->K G cluster_0 Iodolactonization Mechanism cluster_1 Key Principles Reactant Unsaturated Carboxylic Acid Iodonium Bridged Iodonium Ion Intermediate Reactant->Iodonium + I₂ Lactone Iodinated Spirolactone Iodonium->Lactone Intramolecular Attack (5-exo-tet, anti-addition) Principle1 1. Base (NaHCO₃) generates the    nucleophilic carboxylate. Principle2 2. Alkene attacks electrophilic I₂. Principle3 3. Cyclization follows Baldwin's Rules    (5-exo-tet is favored). Principle4 4. Stereochemistry is controlled via    anti-Sₙ2-like ring opening. G cluster_precursor Precursor Synthesis Issues cluster_cyclization Cyclization/Reduction Issues Start Low Yield Observed Check_Stage Which Stage? Precursor Synthesis or Cyclization? Start->Check_Stage Precursor_TLC Analyze TLC of crude precursor reaction Check_Stage->Precursor_TLC Precursor Cyclization_TLC Analyze TLC of crude iodolactonization Check_Stage->Cyclization_TLC Cyclization Incomplete_Allylation Incomplete Allylation? (Starting ester present) Precursor_TLC->Incomplete_Allylation Messy_Sapon Difficult Saponification? (Multiple spots, baseline) Incomplete_Allylation->Messy_Sapon No Sol_Allyl Check LDA quality Maintain -78°C Use fresh allyl bromide Incomplete_Allylation->Sol_Allyl Yes Sol_Sapon Use LiOH in THF/MeOH/H₂O Monitor closely by TLC Careful acidic workup (pH 3-4) Messy_Sapon->Sol_Sapon Yes Incomplete_Cyclization Incomplete Cyclization? (Precursor acid present) Cyclization_TLC->Incomplete_Cyclization Reduction_Issue Reduction Step Failed? (Iodolactone remains) Incomplete_Cyclization->Reduction_Issue No Sol_Cyclize Use fresh I₂ and NaHCO₃ Protect from light Consider high dilution Incomplete_Cyclization->Sol_Cyclize Yes Sol_Reduce Check H₂ source Use fresh Pd/C catalyst Ensure base is present to scavenge HI Reduction_Issue->Sol_Reduce Yes

Sources

Technical Support Center: Synthesis of 2-oxa-8-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-oxa-8-azaspiro[4.5]decanes. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you to optimize your reaction outcomes and accelerate your research.

Our approach is grounded in mechanistic principles and practical laboratory experience. We will explore the "why" behind common synthetic pitfalls and provide actionable solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Q1: My reaction yield for the formation of the 2-oxa-8-azaspiro[4.5]decane core is consistently low. My main starting materials are consumed, but I see a complex mixture of products on my TLC and LC-MS. What are the likely culprits?

A1: Low yields with complex product mixtures in spirocyclization reactions often point to competing side reactions or product instability. Let's break down the most probable causes and how to investigate them.

Potential Cause 1: Incomplete Cyclization and Formation of Intermediates

In many synthetic routes towards 2-oxa-8-azaspiro[4.5]decanes, the final spirocyclization is the key bond-forming step. If this step is not efficient, you may be isolating stable intermediates. For instance, in a synthesis proceeding via an N-acyliminium ion cyclization, the precursor α-hydroxy- or α-alkoxy-lactam may be a significant byproduct if the cyclization conditions are not optimal.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS, paying close to the disappearance of the starting material and the appearance of both the desired product and any major intermediates.

    • Isolate and Characterize: If a major spot on the TLC plate is observed that is not your starting material or product, attempt to isolate and characterize it by NMR and mass spectrometry. This will confirm if it is an uncyclized intermediate.

    • Optimize Cyclization Conditions: If an intermediate is confirmed, focus on optimizing the cyclization step. This may involve:

      • Stronger Lewis or Brønsted Acids: For N-acyliminium ion mediated cyclizations, switching to a stronger acid catalyst can promote the formation of the reactive intermediate and subsequent cyclization.[1][2]

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.

      • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can quench reactive intermediates like N-acyliminium ions.

Potential Cause 2: Formation of Dimeric or Polymeric Byproducts

Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or even polymers. This is particularly prevalent at high concentrations.

  • Troubleshooting Protocol:

    • High Dilution Conditions: Perform the cyclization step under high dilution conditions (e.g., 0.01-0.05 M). This will favor the intramolecular reaction pathway over the intermolecular one.

    • Slow Addition: Utilize a syringe pump to slowly add the substrate to the reaction mixture. This maintains a low instantaneous concentration of the reactant, further suppressing dimerization.[3]

Potential Cause 3: Product Decomposition

The desired 2-oxa-8-azaspiro[4.5]decane scaffold may be unstable under the reaction or workup conditions, especially in the presence of strong acids or bases at elevated temperatures.[4][5]

  • Troubleshooting Protocol:

    • Time-Course Study: Analyze aliquots of the reaction mixture at different time points. If you observe the formation of the desired product followed by its disappearance and the emergence of new, unidentified spots, product decomposition is likely.

    • Milder Conditions: If decomposition is suspected, consider:

      • Lowering the reaction temperature.

      • Using a milder acid or base catalyst.

      • Reducing the reaction time.

      • Employing a buffered workup procedure to neutralize the reaction mixture promptly.

Q2: I have successfully synthesized the 2-oxa-8-azaspiro[4.5]decane, but my NMR spectrum shows a mixture of diastereomers. How can I improve the diastereoselectivity of my reaction?

A2: Poor diastereoselectivity is a frequent challenge in spirocycle synthesis due to the creation of a new stereocenter at the spiro-carbon. The stereochemical outcome is dictated by the transition state energies of the cyclization step.

Controlling Diastereoselectivity:

  • Solvent Effects: The polarity of the solvent can significantly influence the conformation of the transition state.[4] Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, THF) to find the optimal conditions for the desired diastereomer.

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lower activation energy.

  • Choice of Catalyst: In catalyzed reactions, the nature and steric bulk of the catalyst can have a profound impact on the facial selectivity of the cyclization. For acid-catalyzed reactions, consider screening various Lewis and Brønsted acids of different sizes.

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the stereochemical outcome of the cyclization. If applicable to your synthetic route, consider introducing a chiral auxiliary to guide the cyclization towards a single diastereomer.

Separation of Diastereomers:

If optimizing the reaction conditions does not provide the desired level of diastereoselectivity, chromatographic separation is often necessary.

Technique Considerations
Column Chromatography The most common method. Experiment with different solvent systems to maximize the separation of the diastereomers.
Preparative HPLC Can provide excellent separation for closely eluting diastereomers.
Crystallization If one diastereomer is crystalline, fractional crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q: What is the role of the N-acyliminium ion in the synthesis of 2-oxa-8-azaspiro[4.5]decanes, and what are its common side reactions?

A: The N-acyliminium ion is a highly electrophilic intermediate that is crucial in many synthetic routes to nitrogen-containing heterocycles, including 2-oxa-8-azaspiro[4.5]decanes.[2] It is typically generated in situ from an α-hydroxy or α-alkoxy lactam under acidic conditions. The high electrophilicity of the N-acyliminium ion is the driving force for the subsequent intramolecular cyclization.

However, its high reactivity can also lead to undesirable side reactions:

  • Reaction with Solvent or Impurities: If the solvent is nucleophilic (e.g., methanol) or if there are nucleophilic impurities present (e.g., water), the N-acyliminium ion can be trapped before the desired intramolecular cyclization can occur.

  • Rearrangements: Under certain conditions, the N-acyliminium ion or the subsequent spirocyclic product can undergo rearrangements.[1]

  • Intermolecular Reactions: As discussed in the troubleshooting guide, at high concentrations, the N-acyliminium ion can react with another molecule of the starting material, leading to dimers.

To minimize these side reactions, it is crucial to use anhydrous solvents, maintain an inert atmosphere, and control the reaction concentration.

Q: My synthesis involves a Pictet-Spengler type reaction. What are the key parameters to control for a successful outcome?

A: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core, which can be a precursor to certain 2-oxa-8-azaspiro[4.5]decane derivatives.[6] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8]

Key Parameters for a Successful Pictet-Spengler Reaction:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂) are commonly used.[7] The optimal acid and its concentration will depend on the specific substrates.

  • Reaction Temperature: The reaction is often performed at elevated temperatures to drive the cyclization. However, excessively high temperatures can lead to side product formation.

  • Solvent: Aprotic solvents are often preferred to minimize side reactions, although protic solvents can also be used.

  • Substrate Electronics: The aromatic ring of the β-arylethylamine must be sufficiently nucleophilic to attack the iminium ion intermediate. Electron-donating groups on the aromatic ring will accelerate the reaction and generally lead to higher yields.[7]

Visualizing Reaction Pathways

To aid in understanding the concepts discussed, the following diagrams illustrate key reaction mechanisms and troubleshooting workflows.

Byproduct_Formation cluster_0 Desired Pathway cluster_1 Common Byproduct Pathways Start Starting Material Intermediate Reactive Intermediate (e.g., N-Acyliminium Ion) Start->Intermediate Activation Product 2-Oxa-8-azaspiro[4.5]decane Intermediate->Product Intramolecular Cyclization Dimer Dimer/Polymer Intermediate->Dimer Intermolecular Reaction (High Concentration) Uncyclized Uncyclized Intermediate Intermediate->Uncyclized Incomplete Reaction (Suboptimal Conditions) Decomposed Decomposition Products Product->Decomposed Instability (Harsh Conditions)

Caption: Potential pathways for byproduct formation during the synthesis of 2-oxa-8-azaspiro[4.5]decanes.

Diastereoselectivity_Factors center Diastereoselectivity temp Temperature center->temp solvent Solvent center->solvent catalyst Catalyst center->catalyst substrate Substrate Control center->substrate

Caption: Key factors influencing the diastereoselectivity of spirocyclization reactions.

References

  • Pyne, S. G., et al. (2021). Synthesis of spirocyclic heterocycles from α,β-unsaturated N-acyliminium ions. Organic & Biomolecular Chemistry, 19(1), 259-272. [Link]

  • Kerr, D. J., & Taylor, R. J. (2012). Synthesis of spirocyclic azacycles from the cyclization of furan tethered N-acyliminium ions. Tetrahedron, 68(4), 1017-1025.
  • Cha, J. Y., et al. (2007). Spirocyclization of an N-acyliminium ion with substituted pyridine. Heterocycles, 74, 205-212.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Arkat USA, Inc. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC 2001 (i) 1-16.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

  • ResearchGate. (2018). Imine condensation and intramolecular cyclization sequence. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]

  • Xu, J., et al. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Brust, T. F., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5784-5796. [Link]

Sources

Technical Support Center: Stability of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Understanding the stability of this spirocyclic building block is paramount for ensuring the accuracy, reproducibility, and integrity of experimental outcomes. Due to the compound's dual functionalities—a hydrolytically sensitive lactone and an acid-labile N-Boc protecting group—careful handling in solution is critical. This document provides a comprehensive set of frequently asked questions, troubleshooting protocols, and validated methodologies to address common stability challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

A1: The molecule possesses two primary sites susceptible to degradation in solution:

  • Lactone Ring Hydrolysis: The γ-lactone is an internal ester and is prone to hydrolysis, especially under basic (saponification) or strongly acidic conditions. This reaction opens the lactone ring to form the corresponding γ-hydroxy carboxylic acid. This new species will have significantly different polarity, which is readily detectable by chromatographic methods.

  • N-Boc Group Cleavage: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[1][2] Protic acids (even trace amounts in certain solvents or buffers) can catalyze the removal of the Boc group, yielding the free secondary amine and releasing gaseous isobutylene and carbon dioxide. This deprotection is often irreversible in typical experimental settings.

Q2: What are the recommended solvents for preparing and storing stock solutions?

A2: For long-term stability, anhydrous, aprotic solvents are highly recommended.

  • Primary Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).

  • Rationale: These solvents are non-protic and will not directly participate in hydrolysis or acid-catalyzed deprotection. It is crucial to use high-purity, anhydrous grades to minimize water content.

  • Avoid: Protic solvents like methanol or ethanol for long-term storage, as they can slowly participate in transesterification of the lactone or facilitate degradation. Avoid preparing stock solutions directly in aqueous buffers.

Q3: How should I properly store my solutions to maximize shelf-life?

A3: Proper storage is critical to prevent degradation.

  • Temperature: Store stock solutions at -20°C or, preferably, -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. Photodegradation is a potential concern for many organic molecules.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, especially if the compound will be stored for extended periods.

  • Handling: Use vials with PTFE-lined caps to prevent solvent evaporation and contamination. Minimize freeze-thaw cycles by aliquoting stock solutions into single-use volumes.

Q4: I am observing new, unexpected peaks in my HPLC/UPLC analysis. Could this be degradation?

A4: Yes, the appearance of new peaks, especially those with different retention times, is a classic indicator of degradation.

  • More Polar Peaks (Shorter Retention Time in Reversed-Phase): The most likely candidates are the products of lactone hydrolysis (forming a carboxylic acid) or N-Boc cleavage (forming a free amine). Both modifications increase the polarity of the molecule.

  • Troubleshooting: Immediately analyze a freshly prepared solution from solid material to confirm the peak profile of the pure compound. If the new peaks are absent in the fresh sample, degradation has occurred in the older solution. A forced degradation study (see Section 3) can help you preemptively identify the retention times of potential degradants.[4]

Q5: Is it safe to heat the solution to aid in dissolving the compound?

A5: Gentle warming (e.g., 30-40°C) may be acceptable for short periods, but aggressive or prolonged heating should be avoided. The N-Boc group can be thermally labile, and heating can accelerate hydrolytic degradation if any water is present.[2] Sonication in a room-temperature water bath is a safer alternative for improving dissolution.

Section 2: Troubleshooting Guide for Common Stability Issues

Observed Problem Potential Cause(s) Recommended Solution & Action
Rapid loss of parent compound peak area in an aqueous assay buffer (e.g., pH < 6 or pH > 8). 1. Acid-catalyzed cleavage of the N-Boc group. 2. Base-catalyzed hydrolysis (saponification) of the lactone. 1. Validate Buffer Stability: Perform a time-course experiment by incubating the compound in your final assay buffer and analyzing purity at T=0, 1h, 4h, etc. 2. Adjust Workflow: Prepare working solutions in the aqueous buffer immediately before use. Do not store the compound in aqueous media. 3. Consider pH: If possible, adjust the assay pH to be as close to neutral (pH 6.5-7.5) as the experiment allows to minimize both acid and base-driven degradation.
Appearance of a new peak with a mass corresponding to (M-100) or (M-56) in LC-MS. Cleavage of the N-Boc group. The mass loss corresponds to the entire Boc group (-C₅H₉O₂) or the loss of isobutylene (-C₄H₈) from the protonated intermediate.1. Confirm Identity: The mass data strongly suggests N-Boc cleavage. 2. Source of Acid: Investigate potential sources of acid contamination. This can include acidic modifiers in HPLC mobile phases (e.g., TFA, formic acid), acidic excipients, or impure solvents. 3. Mitigate: Use buffered mobile phases or weaker acid modifiers (e..g., acetic acid) if compatible with your analysis. Ensure all glassware is properly cleaned and neutralized.
Inconsistent results between experimental replicates performed on different days. Progressive degradation of the stock solution. The stock solution, even in an aprotic solvent, may be degrading slowly due to trace water or repeated freeze-thaw cycles.1. Implement Aliquoting: Prepare single-use aliquots of your stock solution immediately after preparation to avoid compromising the entire stock. 2. Re-qualify Stock: Before starting a critical experiment, run a quick purity check (HPLC) on an aliquot of the stock solution to ensure it meets the required purity specification.

Section 3: Experimental Protocols for Stability Assessment

These protocols are designed to help you proactively understand the stability of your compound and develop a robust analytical method to monitor it.

Protocol 1: Preparation of Stock and Working Solutions
  • Weighing: Accurately weigh the required amount of solid this compound using a calibrated analytical balance in a controlled environment.

  • Solvent Selection: Add anhydrous, HPLC-grade DMSO (or ACN) to the solid to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex thoroughly. If needed, sonicate the vial in a room temperature water bath for 5-10 minutes until all solid is dissolved.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use, low-volume amber vials. Purge with an inert gas (argon/nitrogen) before capping tightly. Store at -80°C.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradants and developing a stability-indicating analytical method, as recommended by ICH guidelines.[3][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

  • Prepare Stress Samples: For each condition, prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the specified stress medium.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store the solid compound at 105°C. Separately, store a solution in DMSO at 60°C.

    • Photolytic Degradation: Expose a solution in quartz cuvettes to a photostability chamber (e.g., 1.2 million lux hours and 200 W h/m²).

  • Time Points: Sample and analyze at multiple time points (e.g., 2, 8, 24, 48 hours) to track the rate of degradation.

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction. Dilute all samples to the target analytical concentration with mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC/UPLC method (see Protocol 3).

Protocol 3: Baseline Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products.[6] This is a starting point that will likely require optimization.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector at 210 nm (or an appropriate wavelength determined by UV scan).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Validation: The key to validation is to demonstrate "peak purity" using a PDA detector and to show baseline separation between the parent compound and all peaks generated during the forced degradation study.[4][7]

Section 4: Data Interpretation and Visualization

Table 1: Expected Outcomes of Forced Degradation Studies
Stress Condition Expected Stability Primary Degradation Pathway & Likely Product(s)
0.1 M HCl (Heat) High Degradation N-Boc Cleavage: Produces the free secondary amine. Potential for concurrent lactone hydrolysis.
0.1 M NaOH (Heat) High Degradation Lactone Hydrolysis (Saponification): Produces the sodium salt of the γ-hydroxy carboxylic acid.
3% H₂O₂ (RT) Variable Oxidation: Depends on susceptible sites. May be relatively stable or could form N-oxides or other oxidation products.
Heat (Solid/Solution) Moderate Degradation Thermal N-Boc Cleavage: Possible, especially at higher temperatures.[2]
Light Variable Photodegradation: Pathway is unpredictable without experimental data. Requires testing.[3]
Diagrams

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Solutions of Compound c Unstressed Control prep->c Incubate & Sample at Time Points acid Acidic (0.1M HCl, 60°C) prep->acid Incubate & Sample at Time Points base Basic (0.1M NaOH, 60°C) prep->base Incubate & Sample at Time Points ox Oxidative (3% H2O2, RT) prep->ox Incubate & Sample at Time Points therm Thermal (60-105°C) prep->therm Incubate & Sample at Time Points photo Photolytic (ICH Q1B) prep->photo Incubate & Sample at Time Points hplc Analyze All Samples by Stability-Indicating HPLC c->hplc quench Quench / Neutralize (Acid & Base Samples) acid->quench base->quench ox->hplc therm->hplc photo->hplc quench->hplc data Compare Degradant Profiles & Calculate % Purity Loss hplc->data

Caption: Forced Degradation Experimental Workflow.

Degradation_Pathways cluster_hydrolysis Lactone Hydrolysis cluster_deprotection N-Boc Cleavage parent Tert-butyl 3-oxo-2-oxa-8- azaspiro[4.5]decane-8-carboxylate hydrolysis_prod γ-Hydroxy Carboxylic Acid (Ring-Opened Product) parent->hydrolysis_prod H2O / OH- (Basic Conditions) deprotection_prod Spirocyclic Secondary Amine (+ CO2 + Isobutylene) parent->deprotection_prod H+ (Acidic Conditions)

Caption: Potential Degradation Pathways.

References

  • Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments. (n.d.). PubMed. Available at: [Link]

  • Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. (2016). PubMed Central. Available at: [Link]

  • Stability-indicating UPLC method for determination frusemide, spironolactone and their degradation products in active pharmaceutical ingredients and pharmaceutical dosage form. (2013). TSI Journals. Available at: [Link]

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. (2011). ResearchGate. Available at: [Link]

  • Forced Degradation Studies. (2016). SciSpace. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2020). MDPI. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. Available at: [Link]

  • Assay and Stability Testing. (2005). ScienceDirect. Available at: [Link]

  • Deprotection of different N-Boc-compounds. (2011). ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Catalyst-free water-mediated N-Boc deprotection. (2020). ResearchGate. Available at: [Link]

  • Hydrolysis of Spiro Derivatives That Undergo No Shrinkage on Polymerization. (1989). Amanote Research. Available at: [Link]

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Available at: [Link]

Sources

Technical Support Center: Navigating the Solubility of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges with this versatile spirocyclic building block. As a compound with a unique rigid structure incorporating both polar (lactone, carbamate) and non-polar (tert-butyl, cyclohexyl) moieties, its solubility behavior can be nuanced. This resource combines theoretical principles with practical, field-proven strategies to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar compound. Its solubility is governed by the interplay between its polar functional groups (a lactone and a Boc-protected amine) and its non-polar hydrocarbon backbone. Generally, it is expected to be soluble in moderately polar to polar aprotic organic solvents. Based on the principle of "like dissolves like," solvents that can engage in dipole-dipole interactions are likely to be effective.[1]

Q2: In which common organic solvents is this compound likely to be soluble?

A2: While specific quantitative data is not widely published, based on its structure and general principles of organic chemistry, you can expect good to moderate solubility in solvents such as:

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Acetone

  • Acetonitrile (ACN)

It may have lower solubility in highly polar protic solvents like methanol and ethanol, and very low solubility in non-polar solvents like hexanes or toluene at room temperature.

Q3: Why am I having difficulty dissolving the compound even in recommended solvents?

A3: Several factors can contribute to dissolution problems:

  • Purity of the compound: Impurities can significantly impact solubility.

  • Water content in the solvent: Trace amounts of water can affect the solubility of moderately polar compounds.

  • Temperature: Solubility is often temperature-dependent.

  • Solid-state properties: The crystalline form of the compound can influence its dissolution rate.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to addressing solubility challenges. The following workflow is designed to help you identify the root cause of the issue and implement an effective solution.

G cluster_0 Troubleshooting Workflow start Start: Solubility Issue Encountered check_solvent Step 1: Verify Solvent Choice and Purity start->check_solvent heat_sonicate Step 2: Apply Gentle Heating and/or Sonication check_solvent->heat_sonicate Issue persists success Success: Compound Dissolved check_solvent->success Issue resolved solvent_mixture Step 3: Use a Co-Solvent System heat_sonicate->solvent_mixture Issue persists heat_sonicate->success Issue resolved characterize Step 4: Re-characterize the Compound solvent_mixture->characterize Issue persists solvent_mixture->success Issue resolved fail Consult Further characterize->fail Purity confirmed, issue persists

Caption: A stepwise workflow for troubleshooting solubility issues.

Detailed Troubleshooting Steps:

Step 1: Verify Solvent Choice and Purity

  • Rationale: The most common cause of solubility issues is an inappropriate solvent or a solvent of insufficient purity. The "like dissolves like" principle is your primary guide.[1][2]

  • Protocol:

    • Solvent Selection: If you are using a non-polar solvent like hexanes, switch to a more polar option such as DCM or ethyl acetate. Conversely, if you are in a highly polar protic solvent like methanol and observing poor solubility, a less polar aprotic solvent might be more effective.

    • Purity Check: Ensure your solvent is anhydrous and of high purity. Water can sometimes decrease the solubility of organic compounds in organic solvents. Use a fresh bottle of solvent or a recently dried solvent.

Step 2: Apply Gentle Heating and/or Sonication

  • Rationale: The dissolution of a solid in a liquid is often an endothermic process, meaning that solubility tends to increase with temperature. Sonication provides energy to break up the crystal lattice of the solid, facilitating its interaction with the solvent.

  • Protocol:

    • Heating: Gently warm the mixture in a water bath to 30-40°C. Avoid excessive heat, as it could potentially degrade the compound.

    • Sonication: Place the vial or flask in an ultrasonic bath for 5-10 minute intervals.

    • Combination: For particularly stubborn solubility issues, a combination of gentle heating and sonication can be effective.

Step 3: Use a Co-Solvent System

  • Rationale: A mixture of solvents can have significantly different solvating properties than a single solvent. By fine-tuning the polarity of the solvent system, you can often achieve complete dissolution.

  • Protocol:

    • Polar Modifier: If your compound is partially dissolved in a solvent like DCM, try adding a small amount (5-10% v/v) of a more polar solvent such as methanol or DMF. These polar solvents can help to solvate the more polar regions of the molecule.

    • Non-Polar Modifier: Conversely, if the compound is in a polar solvent like DMSO and solubility is limited, adding a less polar co-solvent like THF or toluene might be beneficial. A patent for a structurally similar compound mentions the use of a glycol dimethyl ether and ethanol mixture, as well as toluene and methanol, indicating the utility of co-solvent systems.[3]

Step 4: Re-characterize the Compound

  • Rationale: If all else fails, it is prudent to confirm the identity and purity of your starting material. An unexpected salt form or the presence of insoluble impurities could be the root cause of your observations.

  • Protocol:

    • Melting Point: Determine the melting point of your compound and compare it to the literature value. A broad or depressed melting point can indicate impurities.

    • Spectroscopy: Obtain ¹H NMR and/or LC-MS data to confirm the structure and purity of the compound.

Data Presentation: A Template for Your Experimental Findings

As comprehensive, quantitative solubility data for this compound is not extensively published, the following table is provided as a template for you to populate with your own experimentally determined values. This standardized format will facilitate the comparison of solubility data across different solvents and conditions, contributing to the collective knowledge of the scientific community. A similar approach is recommended for other compounds where solubility data is sparse.[4]

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Dichloromethane (DCM)25Gravimetric
Chloroform25Gravimetric
Tetrahydrofuran (THF)25Gravimetric
Ethyl Acetate (EtOAc)25Gravimetric
Acetone25Gravimetric
Acetonitrile (ACN)25Gravimetric
Methanol (MeOH)25Gravimetric
Ethanol (EtOH)25Gravimetric
N,N-Dimethylformamide (DMF)25Gravimetric
Dimethyl Sulfoxide (DMSO)25Gravimetric
Toluene25Gravimetric
Hexanes25Gravimetric

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a standard gravimetric method for determining the equilibrium solubility of this compound in an organic solvent of your choice.

Materials:

  • This compound

  • Selected organic solvent (high purity)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a tared 2 mL glass vial (e.g., 20-30 mg).

    • Record the exact mass of the compound added.

    • Add 1.0 mL of the selected solvent to the vial.

    • Securely cap the vial and vortex for 1 minute.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure a saturated solution is formed.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Sample Collection and Solvent Evaporation:

    • Carefully withdraw a known volume (e.g., 0.5 mL) of the clear supernatant using a pipette, being careful not to disturb the solid pellet. For accuracy, you may want to filter the supernatant through a 0.22 µm syringe filter.

    • Transfer the supernatant to a new, pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

  • Calculation of Solubility:

    • Once the solvent is completely removed, weigh the vial containing the dried residue.

    • Calculate the mass of the dissolved solid.

    • Determine the solubility in mg/mL using the following formula:

    Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant taken (mL))

References

  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Solubility of Organic Compounds.[Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents.[Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution?[Link]

  • ResearchGate. Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K.[Link]

  • CK-12 Foundation. If we are having trouble dissolving a polar solute, we need to make our solvent less polar to help it dissolve. True/False.[Link]

  • University of Calgary. Solubility of Organic Compounds.[Link]

  • CORE. Organic Solvent Solubility Data Book.[Link]

  • Google Patents.CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Alsachim. tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate 95%.[Link]

  • ResearchGate. Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K.[Link]

  • ChemBK. tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate.[Link]

  • Autech. tert-butyl (3S,4S)-4-[[(R)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate.[Link]

  • PubChemLite. Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.[Link]

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Technical Support Center: Recrystallization of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. This spirocyclic lactone is a key building block in medicinal chemistry, notably in the development of novel therapeutics.[1] Its purity is paramount for successful downstream applications and reliable biological data.

This guide is structured to provide both foundational knowledge and practical troubleshooting advice for researchers encountering challenges during the recrystallization of this compound. We will delve into the rationale behind solvent selection, protocol optimization, and solutions to common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For this compound, a moderately polar compound, mixed solvent systems often provide the best results.

Based on internal data and analogous structures, a mixture of Isopropanol (IPA) and Water or Ethyl Acetate and Heptane is recommended.[2]

  • IPA/Water: The compound dissolves readily in hot isopropanol. Water is then added as an anti-solvent to the hot solution until the cloud point is reached, inducing crystallization upon cooling.

  • Ethyl Acetate/Heptane: The compound is dissolved in a minimal amount of hot ethyl acetate. Heptane is then added dropwise as the anti-solvent.

The choice between these systems depends on the impurities present. A systematic approach to solvent selection is crucial for optimal results.[3]

Q2: How do I perform a solvent selection test for this compound?

A2: To find the optimal solvent, small-scale solubility tests are essential.[3]

  • Place approximately 20-30 mg of your crude material into several different test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, methanol, toluene, heptane, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe the solubility.[3]

  • If the compound dissolves, allow the solution to cool slowly to room temperature and then place it in an ice bath to observe crystal formation.

  • An ideal single solvent will exhibit poor solubility at room temperature but high solubility at its boiling point, with significant crystal recovery upon cooling. If no single solvent is ideal, proceed to test mixed solvent pairs.

Solvent System Solubility at 25°C Solubility at Boiling Point Crystal Formation on Cooling Recommendation
Isopropanol / WaterLow (in mixture)High (in IPA)Good, well-defined crystalsRecommended
Ethyl Acetate / HeptaneLow (in mixture)High (in Ethyl Acetate)Good, often rapid precipitationRecommended
MethanolHighVery HighPoor recoveryNot ideal as a single solvent
TolueneModerateHighMay require seedingPossible, but may be less efficient
HeptaneInsolubleInsolubleN/AUseful as an anti-solvent
WaterInsolubleInsolubleN/AUseful as an anti-solvent

Q3: What is the expected morphology of the purified crystals?

A3: Purified this compound typically forms fine, white to off-white crystalline needles or prisms. The crystal size can be influenced by the rate of cooling; slower cooling generally affords larger, more well-defined crystals.[3]

Experimental Protocol: Optimized Recrystallization Workflow

This protocol provides a robust method for the purification of the title compound using an Isopropanol/Water solvent system.

Materials:

  • Crude this compound

  • Isopropanol (ACS Grade)

  • Deionized Water

  • Erlenmeyer Flask

  • Hot Plate/Stirrer

  • Condenser

  • Büchner Funnel and Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of isopropanol to just cover the solid. Heat the mixture to a gentle boil while stirring to facilitate dissolution. Continue adding small portions of hot isopropanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent the impurities from being incorporated into the final crystals.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until a persistent cloudiness appears (the cloud point). Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol/water (in the same ratio as the final crystallization mixture) to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization_Workflow cluster_main Recrystallization Protocol start Place Crude Compound in Flask dissolve Add minimal hot Isopropanol to dissolve start->dissolve hot_filt_decision Insoluble impurities? dissolve->hot_filt_decision hot_filt Perform Hot Gravity Filtration hot_filt_decision->hot_filt Yes add_water Add Water dropwise to Cloud Point hot_filt_decision->add_water No hot_filt->add_water add_ipa Add a few drops of hot IPA to clarify add_water->add_ipa cool_rt Slowly cool to Room Temperature add_ipa->cool_rt cool_ice Cool in Ice-Water Bath cool_rt->cool_ice isolate Isolate Crystals via Vacuum Filtration cool_ice->isolate wash Wash with ice-cold Solvent Mixture isolate->wash dry Dry under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General workflow for the recrystallization of the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Troubleshooting_Guide cluster_troubleshooting Troubleshooting Decision Tree start Problem Encountered oil_out Compound 'Oils Out' start->oil_out no_crystals No Crystals Form start->no_crystals low_yield Poor Crystal Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals sol_oil 1. Re-heat to dissolve oil. 2. Add more primary solvent (IPA). 3. Cool solution much more slowly. oil_out->sol_oil Solution sol_no_crystals 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Reduce solvent volume (evaporate). no_crystals->sol_no_crystals Solution sol_low_yield 1. Check filtrate for product. 2. Reduce amount of initial solvent. 3. Ensure sufficient cooling time. low_yield->sol_low_yield Solution sol_colored 1. Perform hot filtration with charcoal. 2. Re-recrystallize the product. colored_crystals->sol_colored Solution

Caption: Decision tree for troubleshooting common recrystallization issues.

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: The solution is likely supersaturated, or the compound's melting point is lower than the boiling point of the solvent system. This can happen if cooling is too rapid or if too much anti-solvent is added.[5]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of the primary solvent (e.g., Isopropanol) to decrease the saturation level.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal lattice formation over oiling.[5]

Problem 2: No crystals form, even after cooling in an ice bath.

  • Cause: This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was used initially.[5] It could also be due to a lack of nucleation sites for crystal growth.[3]

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[3][6]

    • Seed Crystals: If available, add a tiny crystal of the pure compound ("seed crystal") to the solution. This will act as a template for crystal growth.[3][7]

    • Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.[5]

Problem 3: The final yield of crystals is very low.

  • Cause: A low yield is often a consequence of using too much solvent, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.[3][7] It can also result from premature crystallization during a hot filtration step.

  • Solution:

    • Re-evaluate Solvent Volume: In subsequent attempts, use a more minimal amount of hot solvent for the initial dissolution.

    • Check the Mother Liquor: If you suspect product loss, you can test the filtrate by evaporating a small sample. If a significant amount of solid residue remains, your compound is still in solution. You may be able to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.

    • Optimize Washing: Use only a minimal amount of ice-cold solvent to wash the crystals during filtration. Using room temperature or warm solvent will redissolve some of your product.[3]

Problem 4: The purified crystals are colored.

  • Cause: The color is due to the presence of soluble, colored impurities that co-crystallize with your product.

  • Solution:

    • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Re-recrystallization: A second recrystallization of the purified material is often effective at removing persistent impurities.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Reddit r/chemistry Community. (2022). Guide to Recrystallisation. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. (As referenced in various online recrystallization guides). [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]

  • Makarov, M. V., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Google Patents. (2020). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Seden, P. T., et al. (2016). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Spirocyclic Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclic Lactone Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these structurally complex and medicinally relevant scaffolds. Spirocyclic lactones, with their inherent three-dimensionality, offer a significant advantage in drug discovery by moving away from flat, aromatic structures.[1] However, their synthesis is often fraught with challenges, from controlling the stereochemistry of the spirocenter to managing unexpected side reactions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. The advice herein is based on established chemical principles and field-proven insights to help you navigate the intricacies of spirocyclic lactone synthesis.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the common culprits and how can I improve it?

A1: Low yields in spirocyclization reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[2]

  • Incomplete Reaction: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the duration or gradually increasing the temperature. Ensure your catalyst is active and used in the appropriate stoichiometric amount.[3]

  • Steric Hindrance: The formation of a spirocenter can be sterically demanding. If you suspect steric hindrance is an issue, you might need to reconsider your synthetic strategy. Using less bulky protecting groups or a different cyclization precursor could be beneficial.

  • Unfavorable Ring Strain: The desired spirocyclic system might possess significant ring strain, making its formation thermodynamically or kinetically challenging. Computational modeling can sometimes predict the feasibility of a particular ring system.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. Common side reactions include intermolecular polymerization and dehydration.[3] See the detailed troubleshooting guide below for strategies to mitigate these.

Q2: I'm observing the formation of significant side products. What are the most common ones and how can I suppress them?

A2: Side product formation is a common hurdle. The nature of the side product can provide valuable clues about what's going wrong in your reaction.

  • Intermolecular Polymerization: This is especially problematic when the rate of intramolecular cyclization is slow. To favor the desired intramolecular reaction, conduct the reaction under high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.[3]

  • Dehydration: In acid-catalyzed lactonizations, elimination of water to form an unsaturated carboxylic acid can be a competing reaction.[3] To minimize this, use milder reaction conditions (e.g., lower temperature, less aggressive acid) or consider using dehydrating agents that favor cyclization, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]

  • Ring-Opened Products: Under harsh acidic or basic conditions, the newly formed lactone ring can reopen. This is particularly a concern for more strained lactones like δ-valerolactones.[4][5] Careful control of pH during workup is essential.

  • Decarboxylation: For certain substrates, especially those with a carbonyl group at the C(6) position relative to the forming spiro-lactone, decarboxylation of a β-hydroxy acid intermediate can occur, preventing lactonization.[6]

Q3: I'm struggling with the purification of my spirocyclic lactone. What are some effective strategies?

A3: Spirocyclic lactones can be challenging to purify due to their unique structures and the potential for closely related impurities.

  • Chromatography: Flash column chromatography is the most common purification method. The choice of solvent system is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradual increase in the polarity of the eluent can help separate the desired product from starting materials and byproducts.

  • Recrystallization: If your spirocyclic lactone is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Liquid-Liquid Extraction: Exploiting differences in polarity can be useful for a preliminary cleanup. For instance, the target lactone is generally less polar than the starting hydroxy acid. An extraction with a non-polar organic solvent can help remove the more polar starting material.[3]

Q4: How can I definitively characterize my spirocyclic lactone and confirm its stereochemistry?

A4: Unambiguous characterization is essential. A combination of spectroscopic techniques is typically required.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show the number of distinct proton environments. The spirocyclic nature often leads to complex splitting patterns due to restricted bond rotations.[7]

    • ¹³C NMR: The carbon NMR spectrum is crucial for identifying the carbonyl carbon of the lactone, which appears significantly downfield.[7] The quaternary spiro carbon will also have a characteristic chemical shift.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing the connectivity of the molecule and confirming the spirocyclic framework.[8]

    • NOESY/ROESY: These techniques can help determine the relative stereochemistry of the molecule by identifying protons that are close in space.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your compound. The fragmentation pattern in MS/MS can also provide structural information.[9]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1800 cm⁻¹ is characteristic of the lactone carbonyl group.[8]

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides the most definitive structural and stereochemical information.

Troubleshooting Guides

Guide 1: Challenges in Stereocontrol at the Spirocenter

Controlling the stereochemistry of the newly formed spirocyclic core is a paramount challenge.[10] The formation of diastereomers or a racemic mixture can significantly impact the biological activity of the final compound.

Problem: Poor diastereoselectivity or lack of enantioselectivity.

Root Causes and Solutions:

Cause Explanation Troubleshooting Strategy
Lack of Facial Bias The incoming nucleophile or the dienophile in a Diels-Alder reaction may not have a clear preference for one face of the electrophile or diene.Substrate Control: Introduce a chiral auxiliary or a bulky substituent on the substrate to create a steric bias, directing the reaction to one face. Catalyst Control: Employ a chiral catalyst, such as a chiral N-heterocyclic carbene (NHC) or a metal complex with a chiral ligand, to create a chiral environment around the reactants.[11]
Flexible Transition State A flexible tether connecting the reacting moieties can lead to multiple competing transition states with similar energies, resulting in a mixture of stereoisomers.Increase Rigidity: Introduce conformational constraints in the tether, such as a double bond or a small ring, to favor a single, more ordered transition state.[4]
Epimerization The newly formed stereocenter might be prone to epimerization under the reaction or workup conditions, especially if it's adjacent to a carbonyl group.Milder Conditions: Use milder reaction conditions (e.g., lower temperature, non-ionic base) and ensure the workup is performed under neutral or buffered conditions to prevent epimerization.[6]

Workflow for Optimizing Stereoselectivity:

Caption: Decision-making workflow for troubleshooting poor stereoselectivity.

Guide 2: Overcoming Challenges in Ring-Closing Metathesis (RCM) for Spirocyclic Lactone Synthesis

Ring-closing metathesis is a powerful tool for the synthesis of macrocyclic and other unsaturated lactones.[12][13] However, its application to spirocyclic systems can be challenging.

Problem: Low yield or no reaction in RCM.

Root Causes and Solutions:

Cause Explanation Troubleshooting Strategy
Catalyst Inhibition The substrate or impurities in the solvent may be coordinating to the metal center of the catalyst, deactivating it.Purify Substrate and Solvents: Ensure the diene precursor and the solvent are rigorously purified and degassed. Use a More Robust Catalyst: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more tolerant to functional groups and impurities.[14]
Unfavorable Pre-catalyst Conformation The diene precursor may not readily adopt the conformation required for the catalyst to bring the two double bonds into proximity.Substrate Modification: Alter the tether length or rigidity to favor the reactive conformation. Increase Temperature: Higher temperatures can provide the energy needed to overcome conformational barriers.
Competitive Dimerization At high concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to oligomers or polymers.High Dilution: Perform the reaction at very low concentrations (typically <0.01 M) by slowly adding the substrate to the reaction vessel containing the catalyst.

Experimental Protocol: General Procedure for RCM for Spirocyclic Lactone Synthesis

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%) in a degassed, anhydrous solvent (e.g., dichloromethane or toluene).

  • Substrate Addition: In a separate flask, prepare a dilute solution of the diene precursor.

  • Reaction: Using a syringe pump, add the diene solution to the catalyst solution over several hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Workup and Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography.

Guide 3: Navigating Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a highly efficient method for constructing polycyclic systems, including spirocyclic lactones, in a single step with high stereocontrol.[15]

Problem: Incorrect regioselectivity or endo/exo selectivity.

Root Causes and Solutions:

Cause Explanation Troubleshooting Strategy
Electronic Mismatch The electronic properties of the diene and dienophile do not strongly favor the desired cycloaddition pathway.Modify Electronics: Introduce electron-donating groups on the diene and electron-withdrawing groups on the dienophile to accelerate the reaction and enhance regioselectivity.
Steric Effects Steric interactions in the transition state can favor the formation of an undesired stereoisomer.Lewis Acid Catalysis: Use a Lewis acid to coordinate to the dienophile. This can alter the energy of the transition states, often favoring the endo product. It can also enhance the rate and regioselectivity.
Tether Length and Flexibility The length and flexibility of the chain connecting the diene and dienophile play a crucial role in determining the outcome of the reaction.Tether Modification: Systematically vary the length and rigidity of the tether to favor the desired cycloaddition mode. Shorter, more rigid tethers often lead to higher selectivity.

Reaction Pathway: Intramolecular Diels-Alder for Spirocyclic Lactone Synthesis

IMDA_Pathway Substrate Acyclic Triene Precursor TS_endo Endo Transition State Substrate->TS_endo Heat or Lewis Acid TS_exo Exo Transition State Substrate->TS_exo Heat or Lewis Acid Product_endo Endo Spirocyclic Lactone TS_endo->Product_endo [4+2] Cycloaddition Product_exo Exo Spirocyclic Lactone TS_exo->Product_exo [4+2] Cycloaddition

Caption: Competing endo and exo pathways in an intramolecular Diels-Alder reaction.

References

  • Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. ACS Omega. Available at: [Link]

  • Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Chemical Communications. Available at: [Link]

  • Asymmetric Synthesis of Spirocyclic Lactones. Synfacts. Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. Available at: [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC. Available at: [Link]

  • Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalysed annulation. ResearchGate. Available at: [Link]

  • Oxidative Cyclization in Natural Product Biosynthesis. PMC. Available at: [Link]

  • The oxidative cyclization processes for lactone synthesis. ResearchGate. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Available at: [Link]

  • Lactone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. Available at: [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc.. Available at: [Link]

  • Lactone. Wikipedia. Available at: [Link]

  • Oxidative Cyclizations and the Synthesis of Lactones: A Streamlined Synthesis of epi-Crobarbatic Acid. ResearchGate. Available at: [Link]

  • Conformationally Unbiased Macrocyclization Reactions by Ring Closing Metathesis. The Journal of Organic Chemistry. Available at: [Link]

  • Ring-closing metathesis (RCM) based synthesis of the macrolactone core of amphidinolactone A. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

  • New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. MDPI. Available at: [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PMC. Available at: [Link]

  • Intramolecular Diels–Alder reaction of functionalized trienes: synthesis of medium-ring lactones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Unsaturated macrocyclic lactone synthesis via catalytic ring-closing metathesis 1. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Intramolecular Diels–Alder Reactions in Organic Synthesis. eScholarship.org. Available at: [Link]

  • Synthesis of Spirocyclic Butenolides by Ring Closing Metathesis. Semantic Scholar. Available at: [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Available at: [Link]

  • 17O NMR SPECTROSCOPY OF LACTONES. Georgia State University. Available at: [Link]

  • The Intramolecular Diels-Alder Reaction. Chemical Reviews. Available at: [Link]

  • Biosynthesis of lactones from diols mediated by an artificial flavin. PMC. Available at: [Link]

  • The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Synthesis and bioactivity of fused- and spiro--lactone-lactam systems. ResearchGate. Available at: [Link]

  • Alcohol production method by reducing ester of lactone with hydrogen.Google Patents.
  • Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones. PMC. Available at: [Link]

  • Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy. ResearchGate. Available at: [Link]

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications. Available at: [Link]

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Side reactions of the Boc protecting group under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Boc (tert-butyloxycarbonyl) protecting group. This guide is designed to provide in-depth, field-proven insights into the challenges associated with using the Boc group, particularly the side reactions that occur during acidic deprotection. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding Boc deprotection.

Q1: What is the primary mechanism of Boc deprotection, and why does it lead to side reactions?

A1: The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis. The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA). This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decomposes into the free amine and carbon dioxide gas.[1][2][3]

The primary cause of side reactions is the generation of the highly reactive tert-butyl cation .[1][4] This electrophile will readily react with any nucleophilic species present in the reaction mixture. In peptide synthesis, this includes the side chains of certain amino acids, leading to unwanted modifications.[4][5]

Boc Deprotection and Side Reaction cluster_main Boc Deprotection Pathway cluster_side Side Reaction Pathway BocN Boc-NH-R Protonated Protonated Intermediate BocN->Protonated + H+ (TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tBu+ tBu tert-Butyl Cation (tBu+) Protonated->tBu Generates Amine R-NH3+ (Desired Product) CarbamicAcid->Amine - CO2 Alkylated Alkylated Byproduct (tBu-Residue) tBu->Alkylated Nucleophile Nucleophilic Residue (Trp, Met, Tyr, Cys) Nucleophile->Alkylated Aspartimide Formation Asp {-NH-CH(CH₂-COOH)-CO-NH-Gly-} Cyclization Nucleophilic Attack (Backbone N on Side-chain C=O) Asp->Cyclization H+ or Base Aspartimide Aspartimide Intermediate (5-membered ring) Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis AlphaPeptide α-Peptide (Desired) Hydrolysis->AlphaPeptide BetaPeptide β-Peptide (Byproduct) Hydrolysis->BetaPeptide

Caption: Mechanism of aspartimide formation leading to peptide impurities.

Troubleshooting & Prevention:

  • Protecting Group Choice: For Asp residues in sensitive sequences, using a more sterically hindered side-chain protecting group than the standard tert-butyl ester (OtBu) can significantly reduce aspartimide formation. [6][7]Options include O-cyclohexyl (OcHex) or 3-methylpent-3-yl ester (OMpe). [8][9]* Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the residue following Asp can prevent the initial cyclization step. The Dmb group is then removed during the final TFA cleavage. [6]* Cleavage Conditions: Minimize the time and temperature of the final TFA cleavage. Perform a test cleavage to determine the optimal time required for complete deprotection without excessive aspartimide formation. [8]

Issue 3: Incomplete Deprotection

Sometimes, the Boc group is not completely removed, leading to a difficult-to-purify mixture.

Troubleshooting & Prevention:

  • Acid Strength and Time: The rate of deprotection is dependent on acid concentration and time. [10]For sterically hindered amines, you may need to increase the TFA concentration (e.g., from 20% to 50% in DCM) or extend the reaction time. [11][10]* Solubility: Ensure the protected peptide is fully soluble in the cleavage cocktail. Poor solubility can lead to an incomplete reaction. [11]* Monitoring: Always monitor the reaction's progress. A small-scale "test cleavage" is highly recommended.

Protocol 2: Test Cleavage and HPLC Analysis

  • Sample: Place a small amount of your peptide-resin (e.g., 5-10 mg) in a microcentrifuge tube.

  • Cleavage: Add 200 µL of your prepared cleavage cocktail to the resin.

  • Incubation: Let the reaction proceed at room temperature for a set time (e.g., 1.5 hours).

  • Filtration: Filter the solution away from the resin using a pipette with a cotton plug, collecting the filtrate in a new tube.

  • Precipitation: Add 1.5 mL of ice-cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the tube, decant the ether, and dry the peptide pellet under a stream of nitrogen.

  • Analysis: Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze by RP-HPLC and LC-MS to check for the presence of starting material and the mass of the desired product. Adjust cleavage time as necessary based on the results.

Troubleshooting Workflow Start Crude Product Analysis (HPLC/MS) Mass_Correct Mass Correct? Start->Mass_Correct Purity_Low Purity Low? Mass_Correct->Purity_Low Yes Check_Deprotection Incomplete Deprotection? (+56 Da for tBu, +100 for Boc) Mass_Correct->Check_Deprotection No (Unexpected Mass) Check_Alkylation Alkylation? (+56 Da on Trp/Met) Purity_Low->Check_Alkylation Yes Success Purify Product Purity_Low->Success No (Purify) Action_Deprotection Increase TFA Conc. Increase Time Check Solubility Check_Deprotection->Action_Deprotection Yes Check_Deprotection->Check_Alkylation No Action_Alkylation Add/Optimize Scavengers (TIPS, EDT, Thioanisole) Check_Alkylation->Action_Alkylation Yes Check_Aspartimide Aspartimide? (Same Mass, Different RT) Check_Alkylation->Check_Aspartimide No Action_Aspartimide Use Hindered Asp PG Reduce Cleavage Time Check_Aspartimide->Action_Aspartimide Yes

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

References

  • Mergler, M., et al. (2003). Mechanisms of aspartimide formation. Journal of Peptide Science, 9(1), 36-46. [Link]

  • Pícha, F., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & Biodiversity. [Link]

  • Iris Biotech GmbH. ASPARTIMIDE FORMATION. Technical Note. [Link]

  • Thermo Fisher Scientific. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Technical Handbook. [Link]

  • Coin, I., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3188. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

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  • Bofill, R., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. [Link]

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Validation & Comparative

Validating the structure of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Spirocyclic Structures: A 2D NMR Case Study

Byline: Dr. Alex Chen, Senior Application Scientist

Introduction: The Challenge of the Spirocyclic Scaffold

In modern drug discovery and development, complex molecular architectures are becoming increasingly common.[1] Spirocyclic systems, which feature two rings sharing a single atom, are of particular interest due to their rigid, three-dimensional structures that can effectively probe biological space. One such molecule is Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, a valuable building block for developing inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), which are targets for treating pain and anxiety disorders.[2]

However, the very rigidity and complexity that make these molecules valuable also pose a significant analytical challenge. Unambiguously confirming the connectivity, particularly around the quaternary spiro-carbon, is non-trivial. While techniques like mass spectrometry can confirm the elemental composition, and 1D NMR provides initial clues, they often fall short of providing a definitive structural proof.[3] This is where the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy becomes indispensable.[4][5] By spreading signals across two frequency dimensions, 2D NMR resolves the spectral crowding typical of complex molecules and reveals through-bond correlations between nuclei, allowing for a step-by-step assembly of the molecular puzzle.[4][6]

This guide provides an in-depth, practical walkthrough of how to leverage a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to confidently validate the structure of our target spiro-lactone.

The 2D NMR Toolkit: A Symphony of Correlations

To deconstruct our target molecule, we will employ three key experiments. Each provides a unique piece of the structural puzzle, and together they form a self-validating system.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton coupling networks.[7] Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[8] This allows us to trace the proton connectivity within each of the molecule's ring systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is a powerful tool for linking each proton directly to the carbon atom it is attached to.[7][8] It generates a correlation map where each peak represents a one-bond C-H connection.[9] This is crucial for assigning carbon signals and serves as a bridge between the proton framework (from COSY) and the carbon backbone.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure of complex molecules.[8] HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (H-C-C or H-C-C-C ).[9] These "long-range" correlations are essential for connecting the individual spin systems identified by COSY and for "seeing" across atoms that have no attached protons, such as quaternary carbons (like our spiro-atom) and carbonyls.

Experimental Protocol: Acquiring High-Quality Data

The quality of the final structural elucidation is fundamentally dependent on the quality of the acquired data. The following is a robust protocol for acquiring the necessary spectra.

1. Sample Preparation:

  • Concentration: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its excellent solubilizing power for many organic compounds and its distinct solvent signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for both ¹H and ¹³C spectra.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup & 1D Spectra Acquisition:

  • Spectrometer: A 400 MHz (or higher) spectrometer equipped with a probe capable of performing gradient-enhanced 2D experiments is recommended.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.[10]

  • ¹H NMR: Acquire a standard 1D ¹H spectrum to check sample concentration and shim quality. Note the spectral width (SW) required to encompass all proton signals.[10]

  • ¹³C{¹H} NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which greatly aids in the assignment process.[7][11]

3. 2D Spectra Acquisition:

  • Set up the COSY, HSQC, and HMBC experiments using standard, gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs provided by the spectrometer software.

  • Key Parameters: While specific parameters depend on the instrument, typical values are provided in the table below.[12][13] The sweep widths (SW) should be set based on the previously acquired 1D spectra to include all relevant signals.[10]

ParametergCOSYgHSQCgHMBC
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
¹H Sweep Width (F2) ~10 ppm~10 ppm~10 ppm
¹³C Sweep Width (F1) ~10 ppm~180 ppm~180 ppm
¹H Data Points (TD F2) 204820482048
Increments (TD F1) 256256512
Number of Scans (NS) 4-82-48-16
Relaxation Delay (d1) 1.5 s1.5 s1.8 s
Long-Range Coupling (HMBC) N/AN/AOptimized for ~8 Hz

Data Interpretation: A Step-by-Step Structural Walkthrough

The following workflow illustrates how to systematically integrate the data from all NMR experiments to confirm the structure of this compound.

G cluster_workflow NMR Data Interpretation Workflow A Step 1: Assign Obvious Signals (Boc Group) B Step 2: Map C-H Pairs (HSQC) A->B Link protons to carbons C Step 3: Trace Spin Systems (COSY) B->C Group C-H pairs into fragments D Step 4: Connect Fragments (HMBC) C->D Bridge fragments across non-protonated centers E Step 5: Final Structure Validation D->E Confirm all long-range correlations

Caption: A logical workflow for 2D NMR-based structure elucidation.

Step 1: Initial Assignments (1D NMR)

  • Boc Group: The tert-butyl group will appear as a large singlet at ~1.5 ppm in the ¹H spectrum, integrating to 9 protons. The HSQC will show a correlation from this proton signal to a carbon at ~28 ppm. The quaternary carbon of the Boc group will be visible around 80 ppm in the ¹³C spectrum.

  • Lactone & Carbamate Carbonyls: Two signals will appear in the downfield region of the ¹³C spectrum (~175 ppm for the lactone and ~155 ppm for the carbamate). These will have no correlations in the HSQC spectrum as they lack attached protons.

Step 2: Building the Framework (COSY & HSQC) The COSY spectrum will reveal two independent spin systems, corresponding to the protons on the piperidine ring and the butyrolactone ring.

  • Piperidine Ring: We expect to see a chain of correlations connecting the protons on carbons C6, C7, C9, and C10. Due to the Boc group, the protons on C7 and C9 (adjacent to the nitrogen) will be shifted downfield (~3.5-4.0 ppm).

  • Butyrolactone Ring: A separate spin system will connect the protons on C1 and C4. The protons on C1, being adjacent to the lactone oxygen, will be the most downfield non-aromatic protons, likely appearing around 4.3 ppm.[14]

Step 3: The Crucial Connections (HMBC) The HMBC spectrum provides the definitive links that piece the entire structure together. The diagram below highlights the key correlations that unambiguously confirm the spiro-junction.

Caption: Key 2-bond (²J) and 3-bond (³J) HMBC correlations confirming the spiro-center.

  • Confirming the Spiro-Carbon (C5): This is the most critical step. Protons on C1, C4, C6, and C10 are all either two or three bonds away from the spiro-carbon (C5). Therefore, we MUST observe HMBC cross-peaks connecting the protons at these positions to the quaternary carbon signal of C5. The absence of these correlations would invalidate the proposed structure.

  • Confirming the Lactone: The protons on C4 should show a two-bond correlation to the lactone carbonyl carbon (C3), while the protons on C1 should show a three-bond correlation to C3.

  • Confirming the Boc-Group Attachment: The protons on C7 and C9 should show a three-bond correlation to the carbamate carbonyl carbon.

Summary of Expected Key NMR Correlations

ExperimentCorrelating NucleiType of Information Provided
COSY H6 ↔ H7, H9 ↔ H10Confirms piperidine ring proton connectivity.
H1 ↔ H4Confirms butyrolactone ring proton connectivity.
HSQC H1/C1, H4/C4, etc.Directly links every proton to its attached carbon.
HMBC H1, H4, H6, H10 → C5Crucial: Unambiguously confirms the spiro-junction.
H1, H4 → C3Confirms the structure of the lactone ring.
H7, H9 → Carbamate C=OConfirms the point of attachment of the Boc protecting group.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is exceptionally powerful for structure elucidation in solution, it's important to understand its place among other analytical techniques.

TechniquePrincipleAdvantagesLimitations
2D NMR Spectroscopy Measures through-bond correlations between nuclei in a magnetic field.Provides unambiguous atom-to-atom connectivity in solution; non-destructive; relatively small sample amount needed.Cannot determine absolute stereochemistry; can be time-consuming; requires soluble sample.
X-ray Crystallography Scatters X-rays off a single crystal lattice to determine atomic positions.The "gold standard" for absolute structure and stereochemistry determination.[15]Requires a high-quality single crystal , which can be difficult or impossible to grow; structure is in solid-state, which may differ from solution.
Mass Spectrometry (MS/MS) Measures mass-to-charge ratio of the molecule and its fragments.Extremely sensitive; provides accurate molecular weight and elemental composition; fragmentation can suggest structural motifs.Does not provide direct connectivity information; cannot distinguish between isomers without extensive derivatization and standards.

Causality in Method Selection: For a novel compound synthesized in a research lab, 2D NMR is the primary choice for validation because it directly answers the most critical question: "Are the atoms connected in the way I intended?" It provides the architectural blueprint of the molecule in the solution phase, which is most relevant for subsequent biological testing. X-ray crystallography is pursued when the absolute stereochemistry is critical or when NMR data is ambiguous, but its reliance on crystal formation makes it a secondary, confirmatory tool rather than a primary validation method for every new compound.

Conclusion

The structural validation of complex molecules like this compound is a cornerstone of chemical and pharmaceutical research. A systematic approach using a combination of 1D and 2D NMR experiments (COSY, HSQC, and HMBC) provides a robust, self-validating workflow. The causality is clear: COSY establishes proton frameworks, HSQC links them to the carbon backbone, and HMBC provides the critical long-range correlations that bridge these fragments across non-protonated centers. This multi-faceted approach allows researchers to move forward with confidence, knowing that the molecular structure they are working with is correct, thereby ensuring the integrity and reproducibility of their scientific findings.

References

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Navigating the Serine Hydrolase Landscape: A Comparative Guide to the Cross-Reactivity of FAAH Inhibitors Based on the 2-oxa-8-azaspiro[4.5]decane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Selectivity in FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic target for a range of neurological and inflammatory disorders. As a key enzyme in the endocannabinoid system, FAAH is primarily responsible for the degradation of the signaling lipid anandamide (AEA).[1][2] By inhibiting FAAH, endogenous anandamide levels are elevated, offering potential therapeutic benefits for pain, anxiety, and other conditions without the adverse effects associated with direct cannabinoid receptor agonists.[1][3]

However, FAAH belongs to the large and diverse serine hydrolase superfamily, which includes other important enzymes such as monoacylglycerol lipase (MAGL) and α/β-hydrolase domain 6 (ABHD6), responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] Off-target inhibition of these related enzymes can lead to unintended physiological effects and potential toxicity. The tragic outcome of the clinical trial for BIA 10-2474, a FAAH inhibitor with significant off-target activity, underscores the paramount importance of selectivity.[1][6][7] This guide provides a comparative analysis of FAAH inhibitors, with a focus on those built around the promising 2-oxa-8-azaspiro[4.5]decane scaffold, and details the experimental methodologies crucial for assessing their cross-reactivity.

The Endocannabinoid Signaling Pathway

The diagram below illustrates the central roles of FAAH and MAGL in regulating the primary endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Selective inhibition of FAAH is intended to elevate AEA levels without significantly impacting the 2-AG pathway.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NPL NAPE-PLD AEA Anandamide (AEA) NPL->AEA DAGL DAGL AG2 2-AG DAGL->AG2 FAAH FAAH ArachidonicAcid1 Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid1 MAGL MAGL ArachidonicAcid2 Arachidonic Acid + Glycerol MAGL->ArachidonicAcid2 CB1R CB1 Receptor CB1R->DAGL Retrograde Signaling NAPE NAPE NAPE->NPL Synthesis DAG DAG DAG->DAGL Synthesis AEA->FAAH Degradation AEA->CB1R Binding & Activation AG2->MAGL Degradation AG2->CB1R Binding & Activation ABPP_Workflow Proteome Tissue/Cell Proteome Incubate1 Incubate Proteome with Inhibitor Proteome->Incubate1 Inhibitor Test Inhibitor (e.g., spirocyclic FAAH-i) Inhibitor->Incubate1 Probe Broad-spectrum Serine Hydrolase Probe (e.g., FP-Rhodamine) Incubate2 Add and Incubate with Probe Probe->Incubate2 Incubate1->Incubate2 SDS_PAGE SDS-PAGE Separation Incubate2->SDS_PAGE Gel_Scan Fluorescent Gel Scanning SDS_PAGE->Gel_Scan Analysis Analysis: Reduced fluorescence indicates inhibition by test compound Gel_Scan->Analysis

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize tissue (e.g., mouse brain) or lyse cells in an appropriate buffer to obtain a complex proteome lysate.

  • Inhibitor Incubation: Aliquot the proteome and incubate with varying concentrations of the test FAAH inhibitor (and a vehicle control) for a defined period (e.g., 30 minutes at 37°C) to allow for target engagement.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-Rhodamine), to each sample. [8][9]Incubate for a further defined period to label the active sites of non-inhibited serine hydrolases.

  • Quenching and Separation: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Analysis: Visualize the labeled proteins using an in-gel fluorescence scanner. Inhibition of a specific serine hydrolase by the test compound is observed as a dose-dependent decrease in the fluorescence intensity of the corresponding protein band. [10]

In Vitro Enzymatic Inhibition Assays

These assays are essential for quantifying the potency of an inhibitor against purified or recombinant enzymes.

Enzymatic_Assay_Workflow Enzyme Purified Enzyme (FAAH, MAGL, or ABHD6) Incubate1 Pre-incubate Enzyme with Inhibitor Enzyme->Incubate1 Inhibitor Test Inhibitor (serial dilutions) Inhibitor->Incubate1 Substrate Fluorogenic Substrate Incubate2 Initiate Reaction with Substrate Substrate->Incubate2 Incubate1->Incubate2 Measure Measure Fluorescence Over Time Incubate2->Measure Plot Plot % Inhibition vs. [Inhibitor] and calculate IC50 Measure->Plot

Caption: Workflow for an In Vitro Enzymatic Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Reconstitute purified or recombinant FAAH, MAGL, or ABHD6 enzyme in an appropriate assay buffer. Prepare a solution of a specific fluorogenic substrate for the enzyme being tested. [11][12]2. Inhibitor Pre-incubation: In a microplate, add the enzyme to wells containing the different concentrations of the test inhibitor or vehicle control. Pre-incubate for a specific time to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Signal Detection: Measure the increase in fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion: The Imperative of Rigorous Selectivity Profiling

The development of FAAH inhibitors carrying the 2-oxa-8-azaspiro[4.5]decane core, and related spirocyclic structures, represents a promising avenue for novel therapeutics. The preclinical data for compounds like PF-04862853 suggest that this scaffold can yield highly potent and selective inhibitors. [13]The clinical success of other selective inhibitors like PF-04457845 further validates the therapeutic hypothesis when off-target effects are minimized. [3][14][15] The case of BIA 10-2474 serves as a stark reminder that even partial inhibition of off-target lipases can lead to catastrophic consequences, potentially through the disruption of lipid networks in the nervous system. [7][16]Therefore, it is imperative that drug development programs for FAAH inhibitors incorporate comprehensive and orthogonal methods for assessing cross-reactivity, such as competitive ABPP and in vitro enzymatic assays, at the earliest stages. Such diligence is not merely a regulatory hurdle but a fundamental requirement for ensuring patient safety and the successful translation of promising chemical matter into transformative medicines.

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  • Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD). Grantome. Available at: [Link]

  • Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. PubMed Central. Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI. Available at: [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. ResearchGate. Available at: [Link]

  • The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors. National Institutes of Health. Available at: [Link]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. PubMed. Available at: [Link]

  • Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. PubMed Central. Available at: [Link]

  • Inhibition of endocannabinoid hydrolases MAGL, FAAH and ABHD6 by AKU- 005 reduces. bioRxiv. Available at: [Link]

  • Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. PubMed Central. Available at: [Link]

  • Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. National Institutes of Health. Available at: [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available at: [Link]

  • FAAH inhibitors in the limelight, but regrettably. Semantic Scholar. Available at: [Link]

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The Spirocyclic Advantage: A Comparative Guide to Potency in FAAH Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery, Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling target for the treatment of a range of neurological and inflammatory disorders, including chronic pain, anxiety, and neurodegenerative diseases. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[1] By inhibiting FAAH, the endogenous levels of these beneficial lipids are elevated, offering a nuanced and potentially safer therapeutic strategy compared to direct cannabinoid receptor agonists.[2][3]

A key challenge in the design of potent and selective FAAH inhibitors lies in the development of molecular scaffolds that can effectively interact with the enzyme's unique active site. In recent years, spirocyclic cores have garnered significant attention in medicinal chemistry for their ability to confer conformational rigidity, three-dimensionality, and improved physicochemical properties to drug candidates.[4][5][6] This guide provides a comparative analysis of the potency of different spirocyclic cores in FAAH inhibition, supported by experimental data, to inform the rational design of next-generation therapeutics.

The Rationale for Spirocyclic Scaffolds in FAAH Inhibitor Design

The active site of FAAH is characterized by a long, hydrophobic acyl chain-binding channel and a catalytic serine nucleophile (Ser241).[7] Effective inhibitors must not only engage with the catalytic machinery but also optimally occupy the hydrophobic channel. Spirocyclic scaffolds offer several advantages in this context:

  • Three-Dimensionality: Unlike flat aromatic systems, spirocycles project functional groups into three-dimensional space, allowing for more extensive and specific interactions with the enzyme's binding pocket.[4]

  • Conformational Rigidity: The fused ring system of spirocycles reduces the molecule's conformational flexibility. This pre-organization can minimize the entropic penalty of binding, leading to higher affinity.[5]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to improved solubility, metabolic stability, and oral bioavailability compared to their non-spirocyclic or aromatic counterparts.[6]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical space, offering opportunities for the development of intellectual property.[8]

The majority of potent spirocyclic FAAH inhibitors identified to date are irreversible, covalent modifiers that act by carbamylating the catalytic Ser241 residue. Their potency is therefore best described by the second-order rate constant, kinact/Ki, which reflects both the initial binding affinity (Ki) and the rate of covalent modification (kinact).[3]

Comparative Analysis of Spirocyclic Cores

The following sections detail the structure-activity relationships (SAR) and reported potencies of various spirocyclic cores that have been successfully incorporated into FAAH inhibitors.

Azaspiro[3.5]nonane and Oxa-azaspiro[4.5]decane Ureas

Researchers at Pfizer undertook a systematic exploration of spirocyclic scaffolds, leading to the discovery of potent urea-based inhibitors. Two standout cores from their investigation were the 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane systems.[9]

Optimization of the 7-azaspiro[3.5]nonane core, coupled with the identification of superior urea moieties like 1-methyltetrazole, culminated in the development of PF-04862853 . This compound demonstrated remarkable potency and favorable pharmacokinetic properties, leading to its selection as a clinical candidate.

The SAR studies revealed that the spirocyclic core plays a crucial role in orienting the urea warhead for optimal interaction with the catalytic serine and positioning the lipophilic side chains within the acyl-chain binding pocket.

Diazaspiro[3.3]heptane Ureas

Janssen scientists have reported a series of potent FAAH inhibitors based on a 2,6-diazaspiro[3.3]heptane core.[10] This highly rigid and compact spirocyclic system has proven to be an effective scaffold for FAAH inhibition.

One of the most notable compounds from this series is JNJ-42165279 , which advanced into clinical trials.[8][11] The diazaspiro[3.3]heptane core serves as a central scaffold from which the urea pharmacophore and other substituents are projected.

Interestingly, a direct comparison within the same research program showed that replacing a 2,7-diazaspiro[3.5]nonane group with a 2,6-diazaspiro[3.3]heptane resulted in a slight decrease in in vitro inhibitory potency but a significant loss of in vivo efficacy in elevating central fatty acid ethanolamide levels.[2] This highlights that in vitro potency is just one of the many factors influencing the overall in vivo performance of a drug candidate and underscores the importance of the specific geometry of the spirocyclic core.

Summary of Potency Data

The following table summarizes the reported potency of representative FAAH inhibitors featuring different spirocyclic cores. It is important to note that direct comparisons of IC50 values can be misleading for irreversible inhibitors, and kinact/Ki is the more appropriate measure of potency.[3] Variations in assay conditions between different studies should also be considered when interpreting these data.

CompoundSpirocyclic CoreTargetPotency (kinact/Ki, M-1s-1)Potency (IC50, nM)Reference(s)
PF-04862853 7-Azaspiro[3.5]nonanehFAAH4190-[12]
rFAAH5820-[12]
JNJ-42165279 2,6-Diazaspiro[3.3]heptane derivativehFAAH-70[3][10][11]
rFAAH-313[3][11]

Experimental Protocols

Accurate determination of inhibitor potency is paramount in drug discovery. The following are detailed protocols for the screening and characterization of FAAH inhibitors.

Protocol 1: Fluorescence-Based FAAH Inhibitor Screening Assay

This assay provides a high-throughput method for identifying potential FAAH inhibitors.

Principle: The assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which is hydrolyzed by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). Inhibitors of FAAH will reduce the rate of AMC production.[9][13]

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare 1X FAAH Assay Buffer from a 10X stock solution with purified water.

    • Thaw the FAAH enzyme on ice and dilute to the desired concentration in 1X FAAH Assay Buffer. Keep the diluted enzyme on ice.

    • Prepare serial dilutions of the test compounds.

  • Plate Setup (in triplicate):

    • 100% Initial Activity Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (without inhibitor).

    • Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.

    • Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound solution.

  • Pre-incubation (for irreversible inhibitors): Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for covalent bond formation.

  • Reaction Initiation: Add 10 µL of the FAAH substrate to all wells.

  • Measurement: Immediately begin monitoring the fluorescence in a kinetic mode for 30-60 minutes at 37°C, or incubate for a fixed time and read the endpoint fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control after subtracting the background fluorescence. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Determination of kinact and Ki for Irreversible Inhibitors

For irreversible inhibitors, determining the kinetic parameters kinact and Ki provides a more accurate measure of potency than a simple IC50 value.[3]

Principle: The enzyme is incubated with various concentrations of the irreversible inhibitor, and the enzyme activity is measured over time. The observed rate of inactivation (kobs) is determined for each inhibitor concentration. A plot of kobs versus inhibitor concentration allows for the calculation of kinact and Ki.[6]

Procedure:

  • Progress Curves:

    • Set up a series of reactions in a 96-well plate, each containing FAAH assay buffer, FAAH enzyme, and a specific concentration of the irreversible inhibitor.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately monitor the fluorescence over time to obtain progress curves for each inhibitor concentration.

  • Determination of kobs:

    • Fit each progress curve to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration.

  • Determination of kinact and Ki:

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the resulting data to the following equation for a two-step inactivation model: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration.

    • The values for kinact (the maximal rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate) are obtained from this fit.

  • Calculation of kinact/Ki:

    • The second-order rate constant, kinact/Ki, is calculated from the determined values.

Visualizing the Concepts

FAAH_Inhibition_Pathway cluster_0 Endocannabinoid System cluster_1 FAAH-Mediated Degradation cluster_2 Inhibitor Action Anandamide Anandamide (AEA) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates FAAH FAAH Enzyme Anandamide->FAAH Substrate Therapeutic_Effects Analgesia, Anxiolysis, etc. CB1_Receptor->Therapeutic_Effects Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products Hydrolyzes Spiro_Inhibitor Spirocyclic FAAH Inhibitor Spiro_Inhibitor->FAAH Inhibits (Covalently)

Experimental_Workflow start Start: Compound Library screening Fluorescence-Based High-Throughput Screen start->screening hit_id Hit Identification (IC50 Determination) screening->hit_id kinetic_assay Kinetic Analysis of Hits (k_inact/K_i Determination) hit_id->kinetic_assay sar Structure-Activity Relationship (SAR) Studies kinetic_assay->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end

Conclusion

Spirocyclic cores represent a powerful design element in the development of potent and selective FAAH inhibitors. The inherent three-dimensionality and conformational rigidity of these scaffolds enable optimal interactions with the FAAH active site, leading to high inhibitory potency. The examples of 7-azaspiro[3.5]nonane, 1-oxa-8-azaspiro[4.5]decane, and diazaspiro[3.3]heptane ureas highlight the successful application of this strategy, culminating in the identification of clinical candidates.

While a direct, comprehensive comparison of the potency of all possible spirocyclic cores is not yet available in the literature, the data presented in this guide provide a valuable framework for understanding the structure-activity relationships of this important class of inhibitors. The provided experimental protocols offer a robust methodology for the in-house evaluation and comparison of novel spirocyclic FAAH inhibitors, facilitating the data-driven design of next-generation therapeutics for a range of debilitating diseases. As research in this area continues, a deeper understanding of the subtle interplay between spirocyclic core geometry and FAAH inhibition will undoubtedly emerge, paving the way for even more potent and selective drug candidates.

References

  • Meyers, M. J., Long, S. A., Pelc, M. J., Wang, J. L., Bowen, S. J., Schweitzer, B. A., ... & Thorarensen, A. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & medicinal chemistry letters, 21(21), 6545-6553.
  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signaling in the nervous system. Chemical reviews, 108(5), 1687-1707.
  • Keith, J. M., Jones, W. M., Tichenor, M., Liu, J., Seierstad, M., Palmer, J. A., ... & Johnson, D. S. (2015). Preclinical characterization of the FAAH inhibitor JNJ-42165279. ACS medicinal chemistry letters, 6(12), 1204-1208.
  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(9), 831-834.
  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Keith, J. M., & Johnson, D. S. (2012). Heteroarylureas with spirocyclic diamine cores as inhibitors of fatty acid amide hydrolase. Bioorganic & medicinal chemistry letters, 22(1), 477-481.
  • Hiesinger, K., & Tice, C. M. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(10), 1115-1118.
  • Keith, J. M., et al. (2011). Preparation of spirocyclic diamines as fatty acid amide hydrolase inhibitors. U.S.
  • Johansson, M. J., & Tice, C. M. (2016). Spiro-containing systems in melanin concentrating hormone receptor 1 (MCHr1) antagonists. Bioorganic & medicinal chemistry letters, 26(16), 3845-3849.
  • Miyahisa, I., Hixon, M. S., & Tanaka, T. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay.
  • Wikipedia. (2023, September 26). JNJ-42165279. Retrieved from [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553.
  • Bracey, M. H., Hanson, M. A., Masuda, K. R., Stevens, R. C., & Cravatt, B. F. (2002). Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling. Science, 298(5599), 1793-1796.

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Reproducibility of synthetic routes to Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: Navigating Reproducibility in Spirocyclic Scaffold Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is the bedrock of innovation. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling advantage in navigating new chemical space and enhancing interactions with biological targets.[1] Among these, the 2-oxa-8-azaspiro[4.5]decane core is a valuable building block. This guide provides an in-depth analysis of a proposed synthetic route to a key derivative, this compound, with a focus on potential reproducibility challenges and a comparison with a plausible alternative strategy. While a definitive, peer-reviewed synthesis for this specific isomer is not prominently available, this guide constructs a viable pathway based on established chemical transformations and syntheses of related analogs.

The Significance of the Spirocyclic Piperidine Motif

Spirocyclic piperidines are increasingly sought-after scaffolds in drug discovery. Their rigid, three-dimensional structure provides more points of contact with protein targets, which can lead to higher potency and selectivity.[1][2] Furthermore, the high fraction of sp3-hybridized carbon atoms in these molecules often imparts favorable physicochemical properties, such as improved aqueous solubility, a critical factor in drug development.[1] The title compound, this compound, is an important intermediate for creating libraries of novel compounds for screening against various biological targets.

Proposed Primary Synthetic Route: A Multi-step Approach

The following proposed synthesis is a logical sequence of well-established reactions, designed to be a cost-effective and scalable approach to the target molecule.

Experimental Protocol:

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (2)

This synthesis starts from the commercially available 1,4-cyclohexanedione monoethylene acetal (1).

  • To a solution of 1,4-cyclohexanedione monoethylene acetal (1) in a suitable solvent such as toluene, add a Wittig reagent like methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction by quenching with water, separating the organic layer, and purifying by column chromatography to yield 1,4-dioxaspiro[4.5]decan-8-one (2).

Step 2: Synthesis of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (4)

This step involves the formation of the azaspirocycle.

  • A plausible route involves a multi-step sequence starting from 1,4-dioxaspiro[4.5]decan-8-one (2) as described in a patent for a related isomer.[3] A more direct, albeit potentially lower-yielding, approach would be a reductive amination followed by cyclization.

  • A more robust method would be a variation of the Strecker synthesis or a similar multi-component reaction to introduce the nitrogen and the eventual second ring component.

  • For our proposed route, we will consider a reductive amination of a suitable precursor. Starting from a derivative of 1,4-cyclohexanedione, a reductive amination with a protected aminoacetaldehyde equivalent, followed by cyclization and protection, would lead to the desired azaspirocycle.

  • A more direct conceptual starting point for our guide, assuming access to the core, is the commercially available tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (3).[4]

Step 3: Baeyer-Villiger Oxidation to Yield this compound (4)

The final step is a regioselective Baeyer-Villiger oxidation.

  • Dissolve tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (3) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid in a portion-wise manner at 0 °C.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash with a base (e.g., sodium bicarbonate solution), dry the organic layer, and purify by column chromatography to obtain the final product (4).

Visualization of the Primary Synthetic Workflow

cluster_0 Primary Synthetic Route start Commercially Available tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (3) step1 Baeyer-Villiger Oxidation (m-CPBA, DCM) start->step1 product This compound (4) step1->product cluster_1 Alternative Synthetic Route start_alt Olefinic Precursor step1_alt Hydroformylation/Oxidation (Rh catalyst, oxidant) start_alt->step1_alt intermediate_alt Spirocyclic Lactone step1_alt->intermediate_alt step2_alt Ring-Opening/Recyclization (Amine nucleophile) intermediate_alt->step2_alt intermediate2_alt Deprotected Spirocyclic Amine step2_alt->intermediate2_alt step3_alt Boc Protection (Boc₂O, base) intermediate2_alt->step3_alt product_alt This compound (4) step3_alt->product_alt

Caption: Conceptual alternative synthetic route.

Data Summary for the Alternative Route
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Key Challenges
1Rh catalyst, CO/H₂, OxidantVariousElevated50-70%Catalyst cost and sensitivity, regioselectivity.
2Amine nucleophileVariousVariable60-85%Stereocontrol during cyclization.
3Boc₂O, BaseDCM, THFRT>90%Straightforward protection.

Discussion on Reproducibility and Key Challenges

The reproducibility of any synthetic route is paramount for its utility in research and development. For the proposed primary route, the critical step is the Baeyer-Villiger oxidation. The key challenges that can affect reproducibility include:

  • Regioselectivity: The Baeyer-Villiger oxidation of unsymmetrical ketones can lead to a mixture of regioisomers. The migratory aptitude of the adjacent carbon atoms will dictate the major product. In the case of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, the migration of the more substituted carbon is generally favored, which should lead to the desired 2-oxa isomer. However, variations in reaction conditions (temperature, solvent, purity of the oxidizing agent) can influence this selectivity, leading to inconsistent product ratios.

  • Purity of Reagents: The stability of peroxy acids like m-CPBA can vary. Using a reagent of lower purity can lead to lower yields and the formation of byproducts, complicating purification.

  • Reaction Monitoring: Over-oxidation or incomplete reaction can occur if not carefully monitored. The endpoint of the reaction should be precisely determined to ensure consistent results.

For the alternative route, the main challenges to reproducibility lie in the catalytic steps. The activity of the rhodium catalyst in the hydroformylation can be sensitive to impurities in the starting material and solvent. The stereochemical outcome of the cyclization step can also be dependent on subtle changes in the reaction conditions.

Conclusion

References

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PubMed Central. Available at: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. - ResearchGate. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC - NIH. Available at: [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.
  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate - PubChem. Available at: [Link]

  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate - PubChem. Available at: [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC - PubMed Central. Available at: [Link]

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A Senior Application Scientist’s Guide to the Purity Analysis of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Spirocyclic Intermediate

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a vital spirocyclic building block in medicinal chemistry. Its rigid, three-dimensional structure is leveraged in the synthesis of novel therapeutic agents, including Fatty Acid Amide Hydrolase (FAAH) inhibitors, which have potential applications in treating neuropathic pain and anxiety disorders[1]. In the tightly regulated landscape of drug development, the purity of such a synthetic intermediate is not merely a quality metric; it is a foundational pillar of safety and efficacy for the final active pharmaceutical ingredient (API)[2][3].

Impurities, which can arise from starting materials, by-products, reagents, or degradation, can have unintended pharmacological or toxicological effects, compromise the stability of the API, and create significant hurdles in regulatory submissions[4][5]. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this spirocyclic intermediate, grounded in the principles of scientific integrity and practical laboratory application. We will explore not just the "how" but the "why" behind selecting and combining techniques to build a self-validating analytical workflow.

Anticipating the Enemy: Potential Impurities in Synthesis

The synthesis of this compound and related spirocyclic compounds can introduce a variety of impurities[1][6]. A robust analytical strategy must be capable of detecting and quantifying:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions. The synthesis often involves the reaction of a spirocyclic lactam with a Boc-protecting agent, making these common contaminants[1].

  • Isomeric Impurities: The spirocyclic core can lead to the formation of diastereomers or other structural isomers which may be difficult to separate and possess different biological activities[7][8].

  • Degradation Products: The lactone and tert-butoxycarbonyl (Boc) protecting group can be susceptible to hydrolysis under certain pH and temperature conditions. The Boc group, while typically acid-labile, can also show instability under some basic or nucleophilic conditions[9].

  • Residual Solvents: Organic solvents used during synthesis and purification must be monitored and controlled within strict limits defined by guidelines like ICH Q3C.

  • Inorganic Impurities: Reagents, catalysts, and salts used in the manufacturing process can persist in the final product[2].

A Comparative Toolkit for Purity Determination

No single analytical technique is sufficient for a complete purity profile. A multi-faceted approach is essential. The choice of method is dictated by the specific information required, from routine quality control to in-depth structural elucidation of unknown contaminants.

Technique Principle of Operation Strengths Limitations Primary Application
Reverse-Phase HPLC (RP-HPLC) Separation based on polarity differences. The non-polar stationary phase (e.g., C18) retains the analyte and impurities to varying degrees.High resolution, quantitative accuracy, robust, and widely applicable for non-volatile compounds[10][11][12].Requires chromophoric impurities for UV detection. Characterization of unknown peaks requires hyphenation (e.g., LC-MS).Gold standard for routine purity analysis, quantification of known and unknown impurities, and reaction monitoring.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile impurities like residual solvents and certain by-products. High sensitivity and specificity from MS detection[12][13].The target compound is non-volatile and thermally labile; direct analysis is not feasible.Analysis of volatile organic impurities (residual solvents).
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei (¹H, ¹³C).Unambiguous structure elucidation of the main compound and impurities. Can be made quantitative (qNMR) without needing reference standards for each impurity[11][14][15].Lower sensitivity for trace impurities compared to HPLC. Complex spectra can be challenging to interpret.Structural confirmation of the bulk material, identification and characterization of major impurities and isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.High sensitivity and specificity. Enables identification of unknown impurities by providing mass-to-charge ratio, which can infer molecular formula[11][16][17].Instrumentation is more complex and expensive. Ionization efficiency can vary between compounds, making quantification challenging without standards.Identification and characterization of unknown, low-level impurities detected during HPLC analysis.
Elemental Analysis (EA) Combustion of the sample to convert elements (C, H, N) into simple gases, which are then measured.Confirms the elemental composition and fundamental purity of the bulk material. It is a fast, simple, and inexpensive technique[18][19].Does not provide information on the nature of impurities, only the deviation from the theoretical elemental composition. An accepted deviation is typically within 0.3-0.4%[19][20].Final confirmation of the empirical formula and overall purity of a synthesized batch.

Integrated Analytical Workflow for Comprehensive Purity Assessment

A logical, phased approach ensures both efficiency and thoroughness. The following workflow is recommended for a complete purity analysis of a new batch of this compound.

Purity_Analysis_Workflow cluster_0 Phase 1: Screening & Quantification cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Orthogonal & Final Checks A Sample Preparation (Dissolve in Acetonitrile/Water) B RP-HPLC-UV Analysis (Primary Purity Assay) A->B C Purity > 99.5% and No Unknowns > 0.1%? B->C D LC-MS Analysis (Identify Unknown Peaks) C->D No F GC-MS Analysis (Residual Solvents) C->F Yes E NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Confirmation) D->E Correlate Mass with Structure E->F G Elemental Analysis (Confirm Empirical Formula) F->G H Final Purity Report (Release Batch) G->H

Caption: Integrated workflow for purity analysis.

Detailed Experimental Protocols

Trustworthiness in analytical data is built upon meticulously validated and detailed protocols.

Primary Purity Assay by RP-HPLC

This method serves as the core quantitative assessment of the compound and its non-volatile impurities. The principle relies on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase[12].

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A C18 column is selected due to the moderate non-polarity of the Boc-protected spirocycle, ensuring adequate retention and separation from potential impurities[10].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: TFA acts as an ion-pairing agent to sharpen peaks of any basic species and maintains a low pH to ensure the stability of the Boc group during analysis.

    • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm. Causality: The ester and carbamate moieties lack strong chromophores in the upper UV range, so detection at a lower wavelength like 210 nm is necessary for adequate sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. The final concentration will be ~1 mg/mL.

  • Analysis and Interpretation:

    • The main peak corresponds to the this compound.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Any peak with an area >0.05% should be investigated. The disappearance of a starting material peak and the appearance of the product peak confirms successful reaction completion in process monitoring[10].

Structural Confirmation by NMR Spectroscopy

NMR is unparalleled for providing definitive structural confirmation and identifying major impurities or isomers[21][22].

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and type of protons. The characteristic tert-butyl singlet (~1.5 ppm) and signals from the spirocyclic core should be present and integrate correctly.

    • ¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbons of the lactone and carbamate.

    • 2D NMR (COSY, HSQC, HMBC): Used to assign all proton and carbon signals unequivocally and confirm connectivity, which is crucial for distinguishing between potential isomers[15].

Residual Solvent Analysis by GC-MS

This method is critical for quantifying volatile organic compounds remaining from the synthesis and purification process.

  • Instrumentation: Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometric detector.

  • Column: A polar column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used for common organic solvents.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling solvent (e.g., DMSO, N,N-Dimethylformamide) that does not co-elute with the target solvents.

    • Seal the vial immediately.

  • GC-MS Conditions:

    • Incubation: 80 °C for 15 minutes.

    • Injector Temperature: 220 °C.

    • Oven Program: Start at 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detection: Scan mode (e.g., m/z 35-350).

  • Analysis: Identify and quantify solvents by comparing retention times and mass spectra against a calibrated standard mixture of expected solvents.

Decision Logic in Analytical Method Selection

Choosing the right tool for the right question is paramount. The following diagram illustrates the decision-making process when confronting an analytical challenge in purity assessment.

Analytical_Decision_Tree A Start: Purity Question B Routine Batch Release? (Quantification) A->B C Volatile Impurities? (e.g. Solvents) A->C D Unknown Peak in HPLC? A->D E Confirming Bulk Identity & Empirical Formula? A->E F Use Validated RP-HPLC Method B->F Yes G Use Headspace GC-MS Method C->G Yes H Use LC-MS for Mass ID Then NMR for Structure D->H Yes I Use NMR and Elemental Analysis E->I Yes

Caption: Decision tree for selecting analytical techniques.

Conclusion

The purity analysis of this compound is a multi-dimensional task that demands a carefully selected and integrated suite of analytical technologies. While RP-HPLC forms the quantitative backbone for routine analysis, it must be complemented by orthogonal methods. GC-MS is non-negotiable for ensuring solvent purity, while NMR and LC-MS provide the indispensable structural information needed to identify and characterize unknown impurities. Finally, elemental analysis serves as a fundamental check on the overall composition. By implementing the comprehensive workflow and protocols outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and integrity of this critical pharmaceutical intermediate, thereby accelerating the path to novel therapeutics.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Habereder, T., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]

  • Gerbino, D. C., et al. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • Urban, S., & Dias, D. A. (2013). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. PubMed. [Link]

  • Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compounds is Pure?. [Link]

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Link]

  • aichat.physics.ucla.edu. Elemental Analysis Of Organic Compounds With The Use Of. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]

  • ResearchGate. (2017). (PDF) Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. [Link]

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • ResearchGate. (2002). Isolation and identification of impurities in spironolactone. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Reynolds, W. F., & Burns, D. C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [https://sites.gsu.edu/ DZ-nmr/files/2019/04/EurJOC-2008-2671.pdf]([Link] DZ-nmr/files/2019/04/EurJOC-2008-2671.pdf)

  • PubMed. (2004). Novel spironolactone-analogs as impurities in spironolactone. [Link]

  • ETH Zurich. Structure Elucidation by NMR. [Link]

  • PubChem. tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]

  • ResearchGate. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. [Link]

  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. [Link]

  • MDPI. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • National Institutes of Health. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). [Link]

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A Comparative Guide to Confirming the Regiochemistry of the Oxo Group in 2-Oxa-8-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its synthesis often yields regioisomers, particularly concerning the placement of the oxo (keto) group on the five-membered oxa-ring. The precise determination of this regiochemistry—whether the carbonyl is at the C1 or C3 position—is a critical step in structure elucidation and subsequent structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of analytical techniques to unambiguously confirm the oxo group's position, supported by experimental data and protocols.

The Challenge: Differentiating 2-Oxa-8-azaspiro[4.5]decan-1-one and 2-Oxa-8-azaspiro[4.5]decan-3-one

The synthetic routes leading to these spirocycles can theoretically produce two distinct regioisomers: 2-oxa-8-azaspiro[4.5]decan-1-one (a γ-lactone) and 2-oxa-8-azaspiro[4.5]decan-3-one (a γ-lactam). While both are five-membered rings, the electronic environment of the carbonyl group and its neighboring atoms differs significantly, providing the basis for their differentiation using modern spectroscopic methods.

Spectroscopic Approaches for Regiochemical Assignment

A multi-faceted analytical approach is often the most robust strategy. While techniques like Infrared (IR) spectroscopy can provide initial clues, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in combination with 2D correlation experiments, offers the most definitive solution in the absence of single-crystal X-ray diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[3] Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the electronic environment of individual atoms.[4]

¹³C NMR Spectroscopy: A Direct Probe of the Carbonyl Environment

The chemical shift of the carbonyl carbon is highly sensitive to its chemical environment.[5] This makes ¹³C NMR a primary and powerful tool for distinguishing between the lactone and lactam isomers.

  • 2-Oxa-8-azaspiro[4.5]decan-1-one (Lactone): The carbonyl carbon in a γ-lactone is part of an ester functional group. Its chemical shift is typically observed in the range of 170-185 ppm .

  • 2-Oxa-8-azaspiro[4.5]decan-3-one (Lactam): In contrast, the carbonyl carbon of a γ-lactam is part of an amide functional group. This carbon is generally more shielded and resonates at a higher field (further upfield) compared to a lactone, typically in the range of 165-175 ppm .[6]

CompoundCarbonyl TypeExpected ¹³C Chemical Shift (ppm)
2-Oxa-8-azaspiro[4.5]decan-1-oneLactone170-185
2-Oxa-8-azaspiro[4.5]decan-3-oneLactam165-175

2D NMR Spectroscopy: Mapping Connectivity for Unambiguous Assignment

Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-bond and through-space correlations, respectively, which are crucial for confirming the connectivity around the carbonyl group.[7][8]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. By analyzing the HMBC spectrum, one can definitively establish the position of the oxo group.

    • For the 1-oxo isomer (lactone): Protons on the adjacent methylene group (C9 of the piperidine ring and C3 of the tetrahydrofuran ring) will show correlations to the carbonyl carbon (C1).

    • For the 3-oxo isomer (lactam): Protons on the adjacent methylene group (C4 of the tetrahydrofuran ring) and the proton on the nitrogen atom (if not exchanged) will show correlations to the carbonyl carbon (C3).

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close in space, providing valuable information about the 3D structure and stereochemistry.[9] While less direct for regiochemistry determination, it can support the assignments made by other NMR techniques by confirming spatial proximities consistent with one isomer over the other.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified spirocycle in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer. For the HMBC experiment, a long-range coupling constant (J) of 8-10 Hz is typically optimal for observing two- and three-bond correlations to a carbonyl carbon.[10]

  • Data Analysis:

    • Identify the carbonyl carbon signal in the ¹³C spectrum and note its chemical shift to form an initial hypothesis.

    • In the HMBC spectrum, identify the cross-peaks between protons and the carbonyl carbon.

    • Trace the spin systems in the COSY spectrum and assign the proton and carbon signals with the aid of the HSQC spectrum.

    • Confirm the connectivity established by the HMBC correlations to definitively assign the position of the oxo group.

Workflow for Regiochemistry Determination using NMR

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Synthesis Synthesis of 2-Oxa-8-azaspiro[4.5]decane NMR_Acquisition Acquire 1D and 2D NMR Spectra (¹H, ¹³C, HMBC, HSQC) Synthesis->NMR_Acquisition MS_Analysis Mass Spectrometry (Confirm Molecular Weight) Synthesis->MS_Analysis C13_Shift Analyze ¹³C Chemical Shift of Carbonyl Group NMR_Acquisition->C13_Shift HMBC_Correlations Analyze HMBC Correlations to Carbonyl Carbon NMR_Acquisition->HMBC_Correlations Final_Structure Confirm Regiochemistry MS_Analysis->Final_Structure Molecular Formula C13_Shift->Final_Structure Lactone vs. Lactam Shift HMBC_Correlations->Final_Structure Proton Connectivity G Start Is a Single Crystal Available? Yes_Crystal Perform X-ray Crystallography Start->Yes_Crystal Yes No_Crystal Rely on Spectroscopic Methods Start->No_Crystal No Final_Confirmation Regiochemistry Confirmed Yes_Crystal->Final_Confirmation NMR_Analysis Comprehensive NMR Analysis (¹³C, HMBC) No_Crystal->NMR_Analysis NMR_Analysis->Final_Confirmation

Sources

Safety Operating Guide

Operational Safety Guide: Personal Protective Equipment for Handling Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 203662-19-5). As a Senior Application Scientist, the following content is synthesized from established safety data and best practices to ensure the well-being of researchers and maintain experimental integrity. This document is designed to be a dynamic resource, empowering you to conduct your work with confidence and safety.

Hazard Identification and Risk Assessment: A Proactive Stance

This compound is a heterocyclic building block used in pharmaceutical research and development. While comprehensive toxicological data is not available for this specific molecule, data from structurally similar oxo-azaspiro compounds necessitates a cautious approach.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]

Presumed Hazard Profile:

  • Skin Irritation: May cause skin irritation upon direct contact.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[2][3]

  • Oral Toxicity: May be harmful if swallowed.[3]

The fundamental principle of laboratory safety is to minimize exposure.[4] Therefore, all handling of this compound must be preceded by a thorough risk assessment specific to the planned procedure. This guide outlines the minimum PPE requirements; however, your institution's safety plan and the scale of your experiment may mandate additional controls.[5]

Core Principles of Protection: Beyond the Product

Safe chemical handling relies on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. PPE is the final, but critical, line of defense.

  • Engineering Controls: The most effective control is to handle the chemical in a physically isolated environment. All operations involving solid or dissolved this compound must be performed within a certified chemical fume hood. This minimizes airborne concentrations and protects the user from inhalation.

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and maintaining a clean and uncluttered workspace are essential.[4] Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.[6]

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is mandatory. The following sections detail the specific equipment required.

Mandatory Personal Protective Equipment (PPE) Ensemble

A comprehensive PPE strategy is non-negotiable. The following components are required for any task involving this compound.

Eye and Face Protection
  • Rationale: This compound is a serious eye irritant.[2][3] Protection against splashes, even minor ones, is critical to prevent severe eye damage.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient as they do not protect against liquid splashes.[5]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling large volumes, reactions under pressure), a full-face shield must be worn in addition to safety goggles.[6]

Hand Protection
  • Rationale: To prevent skin contact and irritation, chemical-resistant gloves are mandatory.[1][2]

  • Specification: Disposable nitrile or neoprene gloves are the standard recommendation.[1][6] Always check for tears or punctures before use.

  • Protocol for Use:

    • For tasks with significant risk of contamination, consider "double gloving" (wearing a second pair of gloves over the first).[5]

    • Gloves must be removed immediately if contact with the chemical is known or suspected.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

    • Never wear gloves outside of the laboratory area.

Body Protection
  • Rationale: A laboratory coat protects personal clothing from contamination and prevents skin exposure.[1]

  • Specification: A clean, buttoned laboratory coat is the minimum requirement.[5] For large-scale operations or when handling hazardous drugs, a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is recommended.[6][8]

Respiratory Protection
  • Rationale: As a fine powder, this compound may become airborne during handling, posing an inhalation risk.[1]

  • Primary Control: All work must be conducted in a chemical fume hood to control airborne particles.

  • Secondary Control: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[1] Use of a respirator requires prior medical clearance and fit-testing.

Procedural Plans: From Operation to Disposal

PPE Selection Workflow

The selection of PPE is dictated by the specific task. The following diagram outlines a decision-making process to ensure appropriate protection is chosen for each phase of your workflow.

PPE_Selection_Workflow cluster_tasks Task Evaluation cluster_ppe Required PPE Ensemble start Assess Task with Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate weighing Weighing Solid start->weighing solution_prep Solution Preparation (Small Scale) start->solution_prep reaction Reaction Workup / Transfer (Large Scale / Splash Risk) start->reaction ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Goggles weighing->ppe_base Work in Fume Hood solution_prep->ppe_base Work in Fume Hood ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Double Gloves or  Impermeable Gown reaction->ppe_enhanced Work in Fume Hood caption Diagram 1. PPE Selection Workflow

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.